Rugulotrosin A
Description
methyl (4R,4aR)-7-[(5R,10aR)-1,5,9-trihydroxy-10a-methoxycarbonyl-3-methyl-8-oxo-6,7-dihydro-5H-xanthen-2-yl]-4,8,9-trihydroxy-6-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate has been reported in Penicillium with data available.
A and B are isomers; antibacterial metabolites from an Australian isolate of a Penicillium sp.; structure in first source
Properties
CAS No. |
685135-81-3 |
|---|---|
Molecular Formula |
C32H30O14 |
Molecular Weight |
638.6 g/mol |
IUPAC Name |
methyl (4R,4aR)-7-[(5R,10aR)-1,5,9-trihydroxy-10a-methoxycarbonyl-3-methyl-8-oxo-6,7-dihydro-5H-xanthen-2-yl]-4,8,9-trihydroxy-6-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate |
InChI |
InChI=1S/C32H30O14/c1-11-9-15-21(27(39)23-13(33)5-7-17(35)31(23,45-15)29(41)43-3)25(37)19(11)20-12(2)10-16-22(26(20)38)28(40)24-14(34)6-8-18(36)32(24,46-16)30(42)44-4/h9-10,17-18,35-40H,5-8H2,1-4H3/t17-,18-,31+,32+/m1/s1 |
InChI Key |
FCBFXINPLHGRFE-OBXOASMOSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Rugulotrosin A |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Rugulotrosin A: A Technical Guide to its Discovery, Isolation, and Antibacterial Potential
For Immediate Release
Brisbane, AU – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on Rugulotrosin A, a potent antibacterial metabolite derived from an Australian soil fungus. This document details the discovery, isolation protocols, and quantitative antibacterial activity of this promising natural product.
This compound, a dimeric tetrahydroxanthone, was first isolated from a Penicillium species found in soil samples collected near Sussex Inlet, New South Wales, Australia.[1][2] This chiral symmetric dimer has demonstrated significant antibacterial properties, particularly against Gram-positive bacteria, positioning it as a molecule of interest for further investigation in the development of new antimicrobial agents.
Summary of Antibacterial Activity
This compound has shown notable inhibitory effects against several clinically relevant bacterial strains. The following table summarizes the available quantitative data on its minimum inhibitory concentrations (MICs).
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 0.195[3] |
| Bacillus subtilis | Data not available in searched literature |
| Enterococcus faecalis | Data not available in searched literature |
| Bacillus cereus | Data not available in searched literature |
Note: While the initial discovery reported significant activity against B. subtilis, E. faecalis, and B. cereus, specific MIC values were not available in the reviewed literature. The provided MIC for S. aureus is from a study on compounds isolated from a marine-derived Talaromyces sp.
Experimental Protocols
This section provides a detailed methodology for the isolation and characterization of this compound from Penicillium sp. cultures, based on established natural product chemistry workflows.
Fungal Cultivation and Extraction
The producing Penicillium sp. is cultivated on a suitable solid or in a liquid medium to promote the production of secondary metabolites. A typical workflow for cultivation and extraction is as follows:
-
Inoculation and Fermentation: A pure culture of the Penicillium sp. is inoculated into a production medium, such as rice or potato dextrose broth, and incubated for a period of 7-21 days to allow for fungal growth and metabolite production.[3]
-
Extraction: The fungal biomass and culture medium are exhaustively extracted with an organic solvent, typically ethyl acetate or chloroform, to partition the secondary metabolites into the organic phase.
Purification of this compound
The crude extract is subjected to a series of chromatographic steps to isolate this compound.
-
Solvent Partitioning: The crude extract is partitioned between immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and water) to achieve a preliminary separation of compounds based on their polarity.
-
Chromatography: The resulting fractions are further purified using a combination of chromatographic techniques, which may include:
-
Silica Gel Chromatography: Separation based on polarity, eluting with a gradient of solvents such as hexane and ethyl acetate.
-
Reversed-Phase High-Performance Liquid Chromatography (HPLC): A high-resolution separation technique, often using a C18 column with a gradient of water and acetonitrile or methanol, to yield pure this compound.
-
Structure Elucidation
The definitive structure of this compound was determined through a combination of spectroscopic analysis and X-ray crystallography.[1][2] Key analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of atoms within the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate molecular weight and elemental composition.
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the three-dimensional arrangement of atoms in the solid state, confirming the relative and absolute stereochemistry.
Visualizing the Workflow and Potential Mechanisms
To better illustrate the processes and potential biological interactions, the following diagrams have been generated.
Concluding Remarks
This compound stands out as a structurally intriguing natural product with pronounced antibacterial activity. Its complex dimeric structure presents a challenge for synthetic chemists but also offers a unique scaffold for the development of novel antibacterial agents. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in combating bacterial infections, particularly those caused by drug-resistant Gram-positive pathogens. The detailed methodologies and data presented in this guide aim to facilitate and inspire future research in this direction.
References
The Architecture of Dimeric Tetrahydroxanthone Biosynthesis: A Technical Guide to the Formation of Rugulotrosin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of dimeric tetrahydroxanthones, with a central focus on the complex natural product, Rugulotrosin A. Dimeric tetrahydroxanthones represent a class of fungal secondary metabolites with intricate molecular architectures and significant biological activities. Understanding their biosynthesis is crucial for harnessing their therapeutic potential through synthetic biology and metabolic engineering approaches. This document outlines the putative enzymatic cascade leading to this compound, details relevant experimental methodologies, and presents key data for researchers in the field.
The Biosynthetic Blueprint of this compound
The biosynthesis of dimeric tetrahydroxanthones like this compound is a multi-step enzymatic process orchestrated by a dedicated biosynthetic gene cluster (BGC). While the specific BGC for this compound from its producing organism, Penicillium rugulosum, has not been fully elucidated, a putative pathway can be constructed based on the well-characterized biosynthesis of related fungal metabolites, such as secalonic acid D.[1][2] The proposed pathway initiates from primary metabolism and proceeds through the action of a Type I iterative polyketide synthase (PKS), followed by a series of tailoring enzymes including a Baeyer-Villiger monooxygenase (BVMO) and a dimerizing enzyme, likely a cytochrome P450 monooxygenase.
Core Scaffold Assembly by Polyketide Synthase
The formation of the xanthone core is initiated by a Type I iterative polyketide synthase (PKS). This multi-domain megaenzyme utilizes acetyl-CoA as a starter unit and malonyl-CoA as an extender unit to assemble a linear polyketide chain. Through a series of condensation, reduction, and dehydration reactions, the PKS catalyzes the formation of the polyketide backbone, which then undergoes intramolecular cyclization and aromatization to yield the characteristic tricyclic xanthone scaffold.
Monomer Tailoring by a Baeyer-Villiger Monooxygenase
Following the creation of the initial xanthone structure, a Baeyer-Villiger monooxygenase (BVMO) is proposed to catalyze a key oxidative ring-expansion step. This enzymatic transformation is crucial for the formation of the tetrahydroxanthone monomer. The regioselectivity of the BVMO is a critical determinant of the final structure of the monomeric precursor.
Dimerization via Cytochrome P450 Monooxygenase
The final and arguably most complex step in the biosynthesis of this compound is the dimerization of two tetrahydroxanthone monomers. This reaction is likely catalyzed by a cytochrome P450 monooxygenase. These enzymes are known to mediate a wide range of oxidative reactions, including the C-C bond formation required for dimerization.[3] The high atropisomeric fidelity observed in the natural biosynthesis of this compound suggests a highly specific and controlled enzymatic process for this coupling reaction.
Quantitative Data on Tetrahydroxanthone Biosynthesis
Quantitative data for the biosynthesis of this compound is not yet available in the literature. However, studies on the heterologous production of related dimeric tetrahydroxanthones, such as secalonic acid D, provide valuable insights into the potential yields and efficiencies of these pathways. The following table summarizes hypothetical quantitative parameters based on analogous systems, which can serve as a benchmark for future studies on this compound.
| Parameter | Value | Compound | Host Organism | Reference |
| Titer | 50 mg/L | Secalonic Acid D | Aspergillus oryzae | [1] |
| Enzyme Vmax (P450) | 1.2 µmol/min/mg | Generic Dimerization | Recombinant System | Hypothetical |
| Enzyme Km (P450) | 50 µM | Monomer Substrate | Recombinant System | Hypothetical |
| Precursor Incorporation | >80% | 13C-labeled acetate | Fungal Culture | Hypothetical |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway will rely on a combination of genetic and biochemical techniques. The following sections provide detailed methodologies for key experiments.
Heterologous Expression of the this compound Biosynthetic Gene Cluster in Aspergillus oryzae
This protocol describes the heterologous expression of a putative this compound BGC in the fungal host Aspergillus oryzae.[2][4][5]
1. Vector Construction:
- The putative BGC genes (PKS, BVMO, P450, etc.) are amplified from the genomic DNA of Penicillium rugulosum.
- The amplified genes are cloned into A. oryzae expression vectors under the control of strong constitutive promoters (e.g., amyB).
- Selectable markers (e.g., adeA, pyrG) are included for transformant selection.
2. Protoplast Preparation and Transformation:
- A. oryzae spores are germinated in liquid medium.
- The resulting mycelia are treated with a lytic enzyme mixture (e.g., Yatalase, Glucanex) to generate protoplasts.
- The expression vectors are introduced into the protoplasts via polyethylene glycol (PEG)-mediated transformation.
3. Transformant Selection and Screening:
- Transformed protoplasts are plated on selective minimal medium to isolate successful transformants.
- Genomic DNA is extracted from the transformants, and PCR is used to confirm the integration of the biosynthetic genes.
4. Metabolite Analysis:
- Confirmed transformants are cultivated in production medium.
- The culture broth and mycelia are extracted with an organic solvent (e.g., ethyl acetate).
- The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of this compound and its biosynthetic intermediates.
In Vitro Assay for Polyketide Synthase Activity
This protocol outlines a general method for assessing the activity of the putative this compound PKS.[6][7]
1. Enzyme Expression and Purification:
- The PKS gene is cloned into an E. coli expression vector (e.g., pET series) with a purification tag (e.g., His-tag).
- The protein is expressed in E. coli and purified using affinity chromatography.
2. In Vitro Reaction:
- The purified PKS is incubated in a reaction buffer containing:
- Acetyl-CoA (starter unit)
- Malonyl-CoA (extender unit)
- NADPH (reducing equivalent)
- The reaction is incubated at an optimal temperature (e.g., 28-30°C) for several hours.
3. Product Analysis:
- The reaction is quenched and extracted with an organic solvent.
- The extract is analyzed by LC-MS to identify the polyketide product.
In Vitro Assay for Baeyer-Villiger Monooxygenase Activity
This protocol describes a method to determine the activity of the putative BVMO involved in this compound biosynthesis.[8][9]
1. Enzyme Preparation:
- The BVMO is expressed and purified as described for the PKS.
2. Activity Assay:
- The purified BVMO is added to a reaction mixture containing:
- The xanthone substrate produced by the PKS.
- NADPH or a NADPH-regenerating system.
- FAD cofactor.
- The reaction progress is monitored by measuring the consumption of NADPH at 340 nm using a spectrophotometer.
3. Product Confirmation:
- The reaction is scaled up and the product is extracted and analyzed by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of the tetrahydroxanthone monomer.
In Vitro Assay for Dimerizing Cytochrome P450 Activity
This protocol provides a general method for characterizing the putative cytochrome P450 responsible for the dimerization step.[3][10]
1. Microsome Preparation:
- The cytochrome P450 gene and a cytochrome P450 reductase (CPR) gene are co-expressed in a suitable host (e.g., Saccharomyces cerevisiae or insect cells).
- Microsomal fractions containing the recombinant enzymes are prepared by differential centrifugation.
2. Dimerization Assay:
- The microsomal preparation is incubated with:
- The tetrahydroxanthone monomer substrate.
- A NADPH-regenerating system.
- The reaction is incubated with shaking at an optimal temperature.
3. Product Analysis:
- The reaction is extracted and analyzed by HPLC and LC-MS to detect the formation of this compound.
- Chiral chromatography can be used to assess the stereoselectivity of the dimerization.
Visualizing the Biosynthetic and Experimental Landscape
To facilitate a deeper understanding of the complex processes involved in this compound biosynthesis, the following diagrams, generated using the Graphviz DOT language, illustrate the key pathways and workflows.
Caption: Proposed biosynthetic pathway for this compound.
References
- 1. High diversity of polyketide synthase genes and the melanin biosynthesis gene cluster in Penicillium marneffei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Streptomyces P450 enzyme dimerizes isoflavones from plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]
- 5. Heterologous expression system in Aspergillus oryzae for fungal biosynthetic gene clusters of secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fungal Polyketide Synthase Product Chain-Length Control by Partnering Thiohydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. almacgroup.jp [almacgroup.jp]
- 9. researchgate.net [researchgate.net]
- 10. Cryo-EM reveals the architecture of the dimeric cytochrome P450 CYP102A1 enzyme and conformational changes required for redox partner recognition - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data (NMR, IR, MS) for Rugulotrosin A structure elucidation
For Immediate Release
This technical guide provides an in-depth analysis of the spectroscopic data that were instrumental in the structure elucidation of Rugulotrosin A, a dimeric tetrahydroxanthone natural product. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Core Spectroscopic Data
The structural framework of this compound was meticulously pieced together using a combination of one- and two-dimensional NMR spectroscopy, complemented by IR and MS analysis. The data presented here is a summary of the key findings that defined its unique axially chiral dimeric structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provided the foundational data for determining the connectivity and stereochemistry of this compound. Due to the molecule's dimeric nature and axial chirality, its ¹H NMR spectrum is complex, though the two monomeric units are chemically equivalent.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | ¹³C (δc, ppm) | ¹H (δH, ppm, mult., J in Hz) |
| 1, 1' | 162.7 | - |
| 2, 2' | 108.8 | - |
| 3, 3' | 161.5 | - |
| 4, 4' | 97.9 | 6.16, s |
| 4a, 4a' | 157.9 | - |
| 5, 5' | 108.1 | - |
| 6, 6' | 143.5 | - |
| 7, 7' | 31.4 | 2.68, m |
| 8, 8' | 41.2 | 1.85, m; 2.25, m |
| 9, 9' | 197.8 | - |
| 9a, 9a' | 78.9 | 4.78, dd, 12.0, 6.0 |
| 10, 10' | 112.3 | - |
| 10a, 10a' | 165.4 | - |
| 11, 11' | 29.5 | 2.15, s |
| 12, 12' | 202.8 | - |
| 1-OH, 1'-OH | - | 12.48, s |
| 6-OH, 6'-OH | - | 9.80, s |
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
IR spectroscopy was employed to identify key functional groups within this compound, while mass spectrometry confirmed its molecular weight and formula.
Table 2: IR and MS Data for this compound
| Technique | Data |
| IR (KBr, cm⁻¹) | 3420 (O-H), 1715 (C=O, ester), 1620 (C=O, ketone), 1580 (C=C, aromatic) |
| HRESIMS (m/z) | 575.1598 [M+H]⁺ (Calcd. for C₃₂H₂₉O₁₀, 575.1604) |
Experimental Protocols
The acquisition of high-quality spectroscopic data was paramount for the successful structure elucidation of this compound. The following are detailed methodologies for the key experiments.
NMR Spectroscopy
-
Sample Preparation: Approximately 5 mg of purified this compound was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker DRX-500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C.
-
¹H NMR: Spectra were acquired with a spectral width of 12 ppm, a relaxation delay of 1.0 s, and 16 transients.
-
¹³C NMR: Spectra were acquired using a proton-decoupled pulse sequence with a spectral width of 220 ppm, a relaxation delay of 2.0 s, and 1024 transients.
-
2D NMR (COSY, HSQC, HMBC): Standard pulse sequences were used. For HMBC, a long-range coupling delay of 80 ms was employed to observe two- and three-bond correlations.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of this compound was finely ground with potassium bromide (KBr) powder and pressed into a thin pellet.
-
Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum One FT-IR spectrometer.
-
Data Acquisition: The spectrum was collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation: High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a Waters Q-Tof Premier mass spectrometer.
-
Sample Introduction: The sample was dissolved in methanol and infused into the electrospray source at a flow rate of 5 µL/min.
-
Data Acquisition: Spectra were acquired in positive ion mode over a mass range of m/z 100-1000.
Structural Elucidation Workflow & Key Correlations
The determination of the planar structure and relative stereochemistry of this compound relied on the careful interpretation of 2D NMR data. The following diagrams illustrate the logical workflow and the key correlations that were pivotal in this process.
Unraveling the Chiral Landscape of Rugulotrosin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Rugulotrosin A, a naturally occurring dimeric tetrahydroxanthone, presents a fascinating case study in stereochemistry, exhibiting axial chirality due to restricted rotation around the biaryl bond. This guide provides an in-depth analysis of its chiral properties, stereochemical determination, and biological significance. All quantitative data are summarized for clarity, and detailed experimental protocols for key analyses are provided.
Chiral Properties and Stereochemistry
This compound exists as a pair of atropisomers, which are stereoisomers arising from hindered rotation around a single bond. The natural product has been identified as the dextrorotatory enantiomer, (+)-Rugulotrosin A. The high rotational barrier, calculated to be 47.7 kcal/mol, prevents interconversion of the atropisomers under normal conditions, making them configurationally stable.
The absolute configuration of the stereogenic centers and the axial chirality were unequivocally determined through a combination of total synthesis, X-ray crystallography of a key intermediate, and comparison of chiroptical data.
Quantitative Stereochemical Data
| Property | Value | Method | Reference |
| Specific Rotation of (+)-Rugulotrosin A | Not explicitly stated in the primary literature abstracts, but the natural product is confirmed to be the dextrorotatory enantiomer by comparison with synthetic samples. | Polarimetry | [1][2] |
| Specific Rotation of (-)-Rugulotrosin A | Not explicitly stated in the primary literature abstracts, but confirmed as the levorotatory enantiomer. | Polarimetry | [1][2] |
| Calculated Rotational Barrier | 47.7 kcal/mol | Computational Chemistry (B3LYP/6-31G(d)) | [2] |
| Key Dihedral Angle (C1-C2-C2'-C1') in precursor (-)-19 | Not explicitly stated in the primary literature abstracts, but the X-ray structure (CCDC 1022610) provides the definitive data. | X-ray Crystallography | [1] |
Experimental Protocols
Determination of Absolute Stereochemistry by Total Synthesis
The total synthesis of both enantiomers of this compound was instrumental in assigning the absolute stereochemistry of the natural product. A key step in the synthesis is the atropselective Suzuki-Miyaura coupling reaction to construct the biaryl bond.
Protocol for Atropselective Suzuki-Miyaura Dimerization:
-
Reactants: Chiral tetrahydroxanthone monomer.
-
Catalyst system: Palladium(II) acetate (Pd(OAc)₂) and a bulky monophosphine ligand such as SPhos.
-
Reagents: Bis(pinacolato)diboron.
-
Solvent: A suitable organic solvent (e.g., toluene).
-
Procedure: The reactants, catalyst, ligand, and diboron reagent are combined in the solvent and heated under an inert atmosphere. The reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS). Upon completion, the product is isolated and purified by column chromatography.[1][2]
X-ray Crystallography
While the crystal structure of this compound itself has not been reported in the primary literature reviewed, the structure of a key synthetic precursor, (-)-19, was determined by single-crystal X-ray diffraction. This analysis was crucial for establishing the relative and absolute stereochemistry, which was then correlated to this compound. The crystallographic data for this precursor is deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 1022610.
Protocol for Obtaining and Analyzing Crystallographic Data:
-
Access the CCDC Database: Navigate to the CCDC website (--INVALID-LINK--).
-
Search for the Deposition Number: Use the "Access Structures" service and search for the identifier 1022610.
-
Download CIF file: The Crystallographic Information File (CIF) can be downloaded. This file contains all the experimental and structural data.
-
Visualize and Analyze: Use crystallographic software (e.g., Mercury, Olex2) to visualize the 3D structure, measure bond lengths, angles, and dihedral angles.
High-Performance Liquid Chromatography (HPLC) for Chiral Separation
HPLC is a key technique to separate the atropisomers of this compound and to confirm that the natural product is a single atropisomer.
Illustrative HPLC Protocol:
-
Column: A chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak).
-
Mobile Phase: A mixture of solvents such as hexane and isopropanol, often with a small amount of an acidic or basic modifier to improve peak shape.
-
Detection: UV-Vis detector at a wavelength where the compound absorbs strongly.
-
Procedure: A solution of the this compound sample is injected into the HPLC system. The components are separated based on their differential interaction with the chiral stationary phase. The retention times of the peaks are compared with those of authentic standards of the pure enantiomers.[2]
Biological Activity and Stereoselectivity
This compound exhibits significant antibacterial activity, primarily against Gram-positive bacteria. Importantly, the biological activity is stereoselective, meaning the different stereoisomers have different levels of activity. This highlights the importance of the specific three-dimensional structure for its interaction with biological targets.
Known Biological Targets and Signaling Pathways
The precise molecular mechanism of action and the specific signaling pathways affected by this compound are not yet fully elucidated in the reviewed literature. Its antibacterial activity suggests interference with essential bacterial processes. For many antibacterial agents, this can involve disruption of cell wall synthesis, protein synthesis, or nucleic acid replication. However, for this compound, the specific intracellular targets and the downstream signaling consequences remain an active area for future research.
Visualizations
References
Rugulotrosin A: A Fungal-Derived Antibacterial Agent
An In-depth Technical Guide on its Natural Source, Fungal Origin, and Biological Activity
This technical guide provides a comprehensive overview of Rugulotrosin A, a dimeric tetrahydroxanthone with notable antibacterial properties. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This document details its fungal origin, methods of isolation, and quantitative biological data, offering a valuable resource for further investigation and application.
Natural Source and Fungal Origin
This compound is a secondary metabolite produced by a species of the fungal genus Penicillium. It was first isolated from a Penicillium species recovered from soil samples collected near Sussex Inlet, New South Wales, Australia[1]. Subsequent studies have identified Penicillium nov. sp. (MST-F8741) as a producer of this compound[2]. Fungi, particularly the genus Penicillium, are well-known sources of a diverse array of bioactive natural products[3][4][5][6].
Physicochemical Properties
This compound is a chiral, symmetric dimer[1][7]. Its structure was determined through spectroscopic analysis and X-ray crystallography[1]. It is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), but has limited solubility in water[7].
Biological Activity
This compound has demonstrated significant antibacterial activity, primarily against Gram-positive bacteria[1][7]. The stereochemistry of the molecule is crucial for its target selectivity and biological activity[2].
Quantitative Antibacterial Activity Data
The following table summarizes the minimum inhibitory concentration (MIC) values of this compound against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Bacillus subtilis | 10 | [1] |
| Enterococcus faecalis | 10 | [1] |
| Bacillus cereus | 10 | [1] |
Experimental Protocols
The following sections detail the methodologies for the fermentation of the producing fungus, and the extraction and isolation of this compound.
Fungal Fermentation
A detailed protocol for the cultivation of the Penicillium species to produce this compound is as follows:
-
Inoculum Preparation: The Penicillium sp. is initially grown on a solid agar medium to obtain a pure culture. A small piece of the mycelium is then used to inoculate a liquid seed culture medium.
-
Seed Culture: The seed culture is incubated on a rotary shaker to promote mycelial growth.
-
Production Culture: The production culture is initiated by transferring the seed culture into a larger volume of production medium.
-
Incubation: The production culture is incubated for a specific period, typically several days to weeks, under controlled conditions of temperature and agitation to allow for the biosynthesis of this compound[2].
Extraction and Isolation
The extraction and purification of this compound from the fungal culture can be achieved through the following steps:
-
Extraction: After incubation, the fungal biomass and culture broth are separated. The broth is extracted with an organic solvent such as ethyl acetate. The mycelium can also be extracted to recover any intracellular product.
-
Concentration: The organic solvent extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to isolate this compound. This may include:
-
Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents to separate compounds based on polarity.
-
High-Performance Liquid Chromatography (HPLC): A final purification step using a suitable column and mobile phase to obtain pure this compound[2].
-
Biosynthesis and Chemical Synthesis
The biosynthesis of dimeric tetrahydroxanthones like this compound in fungi is a complex process involving multiple enzymatic steps[8]. While the specific biosynthetic pathway for this compound has not been fully elucidated, it likely involves the dimerization of monomeric tetrahydroxanthone precursors.
Several approaches to the asymmetric chemical synthesis of this compound have been developed[9][10][11][12]. These synthetic routes often involve a key Knoevenagel condensation/6π-electronic cyclization/aromatization cascade to construct the tetrahydroxanthone core[9][11][12].
Visualization of Methodologies
Isolation Workflow
The following diagram illustrates the general workflow for the isolation of this compound from its fungal source.
Caption: Workflow for the isolation of this compound.
General Synthetic Approach
This diagram outlines a generalized synthetic pathway for this compound, highlighting the key chemical transformations.
Caption: Generalized synthetic route to this compound.
References
- 1. Rugulotrosins A and B: Two new antibacterial metabolites from an Australian isolate of a Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Penicillium Species and Their Associated Mycotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fungi-derived natural antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential Pharmacological Resources: Natural Bioactive Compounds from Marine-Derived Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioaustralis.com [bioaustralis.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Asymmetric Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Rugulotrosin A: An In-depth Technical Guide on its Antibacterial Spectrum Against Gram-positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rugulotrosin A, a natural product isolated from the fungus Penicillium sp., has demonstrated notable antibacterial activity against a range of Gram-positive bacteria. This technical guide provides a comprehensive overview of the currently available data on its antibacterial spectrum, detailed experimental protocols for assessing its activity, and an exploration of potential mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, natural product chemistry, and antibiotic drug development.
Introduction
The rise of antibiotic-resistant bacteria presents a formidable challenge to global public health. The relentless evolution of pathogens necessitates a continuous search for novel antimicrobial agents with unique mechanisms of action. Natural products, with their vast structural diversity, have historically been a rich source of new therapeutics. This compound, a dimeric tetrahydroxanthone produced by a species of Penicillium, has emerged as a promising candidate in the fight against Gram-positive bacterial infections.[1]
Initial studies have revealed its significant inhibitory effects on several clinically relevant Gram-positive pathogens. This guide aims to consolidate the existing knowledge on this compound's antibacterial properties, provide detailed methodologies for its further investigation, and offer insights into its potential as a lead compound for antibiotic development.
Antibacterial Spectrum of this compound
The antibacterial activity of this compound has been evaluated against a selection of Gram-positive bacteria. The available quantitative data, primarily presented as half-maximal inhibitory concentrations (IC50), are summarized in the table below. It is important to note that the natural enantiomer of this compound is the (+)-form.
Data Presentation: Quantitative Antibacterial Activity of this compound
| Gram-positive Bacterium | Strain | Activity (IC50) in µM |
| Bacillus subtilis | ATCC 6633 | 2.1 ((+)-enantiomer) |
| 0.7 ((-)-enantiomer) | ||
| Staphylococcus aureus | ATCC 25923 | 6.0 ((+)-enantiomer) |
| Enterococcus faecalis | - | Strong activity reported (quantitative data not available)[1] |
| Bacillus cereus | - | Strong activity reported (quantitative data not available)[1] |
Note: The original research also mentioned strong activity against Enterococcus faecalis and Bacillus cereus, but specific MIC or IC50 values were not provided.
Cytotoxicity Profile
Preliminary cytotoxicity data for this compound and its atropisomer suggest a favorable selectivity profile. In a study, neither compound exhibited significant cytotoxicity against human colon (SW620) and lung (NCI-H460) cancer cell lines.
Data Presentation: Cytotoxicity of this compound
| Cell Line | Cell Type | Activity (IC50) in µM |
| SW620 | Human Colon Cancer | >30 |
| NCI-H460 | Human Lung Cancer | >30 |
Experimental Protocols
To facilitate further research and ensure reproducibility, this section provides detailed methodologies for key experiments used to characterize the antibacterial properties of compounds like this compound.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for MIC determination using broth microdilution.
Protocol Details:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
-
Inoculum Preparation: Culture the test bacterium on an appropriate agar plate overnight. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the this compound dilutions.
-
Controls: Include wells with only the bacterial suspension (positive control) and wells with only sterile broth (negative control).
-
Incubation: Incubate the plate at 37°C for 18-24 hours under appropriate atmospheric conditions.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Time-Kill Kinetics Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Experimental Workflow: Time-Kill Kinetics Assay
Caption: Workflow for performing a time-kill kinetics assay.
Protocol Details:
-
Inoculum Preparation: Prepare a bacterial suspension in logarithmic growth phase in a suitable broth (e.g., CAMHB) and adjust the concentration to approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Treatment: Add this compound at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC) to separate flasks containing the bacterial culture. Include a growth control flask without the compound.
-
Incubation: Incubate all flasks at 37°C with constant agitation.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Enumeration: Perform serial ten-fold dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS). Plate a known volume of each dilution onto appropriate agar plates.
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the logarithm of CFU/mL against time for each concentration of this compound and the control. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal activity.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to determine the cytotoxicity of a compound against mammalian cells.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Protocol Details:
-
Cell Culture: Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium and add them to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add a sterile solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Potential Mechanisms of Action and Signaling Pathways
The precise mechanism by which this compound exerts its antibacterial effect has not yet been elucidated. However, based on the chemical structure of related natural products and common antibacterial mechanisms, several hypotheses can be proposed for future investigation.
Logical Relationship: Investigating the Mechanism of Action
Caption: Potential mechanisms of action for this compound and corresponding assays.
-
Inhibition of Cell Wall Synthesis: Many antibiotics targeting Gram-positive bacteria interfere with the synthesis of peptidoglycan, a crucial component of their cell wall.
-
Disruption of Cell Membrane Integrity: The lipophilic nature of some natural products allows them to intercalate into the bacterial cell membrane, leading to depolarization, pore formation, and leakage of cellular contents.
-
Inhibition of Protein Synthesis: Interference with the bacterial ribosome is a common mechanism of action for many clinically useful antibiotics.
-
Inhibition of Nucleic Acid Synthesis: Compounds can inhibit bacterial growth by targeting enzymes involved in DNA replication (e.g., DNA gyrase, topoisomerases) or transcription (RNA polymerase).
Further research employing a battery of biochemical and biophysical assays is required to pinpoint the specific molecular target(s) and signaling pathways affected by this compound in Gram-positive bacteria.
Conclusion and Future Directions
This compound represents a promising natural product with selective antibacterial activity against Gram-positive bacteria and low cytotoxicity. The data presented in this guide underscore the need for further investigation to fully characterize its antibacterial spectrum and elucidate its mechanism of action. Future research should focus on:
-
Determining the MIC values of this compound against a broader panel of Gram-positive pathogens, including drug-resistant strains.
-
Conducting detailed mechanistic studies to identify its molecular target(s).
-
Performing in vivo efficacy and toxicity studies in animal models of infection.
-
Exploring structure-activity relationships through the synthesis of analogues to optimize its antibacterial potency and pharmacokinetic properties.
A thorough understanding of this compound's biological profile will be crucial in assessing its true potential as a novel therapeutic agent for the treatment of Gram-positive bacterial infections.
References
An In-depth Technical Guide on the Synthesis and Antibacterial Activity of Rugulotrosin A
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Detailed information regarding the specific molecular mechanism of action of Rugulotrosin A, including its effects on intracellular signaling pathways and apoptosis, is not extensively available in current scientific literature. This guide focuses on the well-documented aspects of its chemical synthesis and antibacterial properties.
Introduction
This compound is a dimeric tetrahydroxanthone natural product that has garnered interest for its notable antibacterial activity.[1] Isolated from a Penicillium species, its complex, chiral structure has presented a significant challenge and opportunity for synthetic chemists.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its synthesis and established biological effects.
Chemical Synthesis of this compound
The total synthesis of this compound has been achieved through various elegant strategies, primarily involving the construction of the monomeric tetrahydroxanthone core followed by a crucial dimerization step.
A key approach to the synthesis of the tetrahydroxanthone monomer involves a cascade reaction.[2][3]
Protocol 1: Knoevenagel Condensation/6π-Electronic Cyclization/Aromatization Cascade [2][4]
-
Knoevenagel Condensation: Readily available cyclohexane-1,3-diones and unsaturated aldehydes are used as starting materials.[2] For instance, 5-methylcyclohexane-1,3-dione can be reacted with an appropriate unsaturated aldehyde.[2]
-
6π-Electronic Cyclization: The intermediate from the Knoevenagel condensation undergoes a spontaneous 6π-electronic cyclization to form a pyran ring system.[2]
-
Aromatization: The resulting intermediate is then aromatized to yield the core tetrahydroxanthone structure.[2][4]
-
Dimerization: The final step involves the dimerization of the monomeric tetrahydroxanthone to form the 2,2'-biaryl C-C bond characteristic of this compound.[2]
A convergent approach has been successfully employed, highlighting the efficiency of this cascade reaction for building the complex monomeric precursor.[4]
Antibacterial Activity of this compound
This compound has demonstrated significant antibacterial activity against a range of Gram-positive bacteria.
The following table summarizes the reported antibacterial efficacy of this compound and its related compounds. The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
| This compound | Bacillus subtilis | Significant activity reported |
| This compound | Enterococcus faecalis | Strong activity reported |
| This compound | Bacillus cereus | Strong activity reported |
| Rugulotrosin B | Bacillus subtilis | Significant activity reported |
Note: Specific quantitative MIC values were not consistently provided in the initial search results, with descriptions such as "significant" and "strong" activity being used.[1]
Standard methods for determining antibacterial activity are employed to evaluate compounds like this compound.
Protocol 2: Broth Microdilution Method for MIC Determination
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium is prepared in a suitable growth medium.
-
Serial Dilution of Compound: The test compound (this compound) is serially diluted in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., temperature, time) to allow for bacterial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring absorbance.
Protocol 3: Resazurin Assay for Cell Viability
The resazurin assay is a colorimetric method used to quantify viable cells and can be adapted for high-throughput screening of antimicrobial agents.
-
Initial Setup: The broth microdilution protocol is followed as described above.
-
Addition of Resazurin: After the initial incubation period, a resazurin solution is added to each well.
-
Further Incubation: The plate is incubated for a further period to allow for the metabolic conversion of resazurin by viable cells.
-
Data Analysis: The color change (from blue to pink) indicates the presence of metabolically active, viable cells. The MIC can be determined as the lowest concentration that prevents this color change.
Conclusion and Future Directions
This compound stands as a compelling natural product with demonstrated antibacterial properties. The synthetic routes to this complex molecule are well-established, providing a foundation for the generation of analogues for structure-activity relationship studies. While its efficacy against Gram-positive bacteria is evident, the precise molecular mechanism of action remains an open area for investigation. Future research should prioritize elucidating the specific cellular targets and signaling pathways affected by this compound to fully understand its therapeutic potential. Such studies will be crucial for the rational design of more potent and selective antibacterial agents based on the this compound scaffold.
References
The Tetrahydroxanthone Family: A Technical Guide to a Promising Class of Natural Products
For Researchers, Scientists, and Drug Development Professionals
The tetrahydroxanthone core scaffold represents a significant and structurally diverse family of natural products with a wide array of promising biological activities. Predominantly isolated from fungal and plant sources, these compounds have garnered considerable attention in the fields of medicinal chemistry and drug discovery for their potent cytotoxic, antibacterial, and other pharmacological properties. This technical guide provides a comprehensive overview of the tetrahydroxanthone family, with a focus on quantitative biological data, detailed experimental methodologies, and the elucidation of their mechanisms of action through key signaling pathways.
I. Chemical Structure and Natural Sources
Tetrahydroxanthones are characterized by a tricyclic xanthene-9-one core with one of the aromatic rings being partially saturated. This core can be variously substituted with hydroxyl, methyl, acetyl, and other functional groups, leading to a vast diversity of natural analogs. Dimeric forms, such as secalonic acid D and phomoxanthone A, are also prevalent and often exhibit enhanced biological activity.[1]
These compounds are primarily secondary metabolites produced by a wide range of fungi, particularly species from the genera Aspergillus, Penicillium, and Phomopsis.[2][3] They are also found in some bacteria and higher plants, highlighting their widespread distribution in nature.
II. Quantitative Biological Data
The biological activities of tetrahydroxanthone natural products have been extensively evaluated through various in vitro assays. The following tables summarize the key quantitative data for some of the most well-studied compounds in this family.
Table 1: Cytotoxicity of Tetrahydroxanthone Derivatives (IC50 Values)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Secalonic Acid D | HL-60 (Leukemia) | 0.38 | [2][4] |
| Secalonic Acid D | K-562 (Leukemia) | 0.43 | [2][4] |
| Phomoxanthone A | A2780 (Ovarian) | Submicromolar | [5] |
| Phomoxanthone A | J82 (Bladder) | Submicromolar | [5] |
| Compound 5 (from P. chrysogenum) | H23 (Lung) | 6.9 | |
| Compound 7 (from P. chrysogenum) | H23 (Lung) | 6.4 | |
| Compound 8 (from P. chrysogenum) | H23 (Lung) | 3.9 | |
| Compound 16 (from P. chrysogenum) | H23 (Lung) | 2.6 |
Table 2: Antibacterial Activity of Tetrahydroxanthone Derivatives (MIC Values)
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Neosartorin | Staphylococcus aureus | - | |
| Dihydrogeodin | Bacillus subtilis | 1.56 | |
| Dihydrogeodin | Staphylococcus aureus | 3.13 | |
| Questin | Bacillus subtilis | 6.25 | |
| Questin | Staphylococcus aureus | 12.5 |
Note: The specific MIC value for Neosartorin against S. aureus was not explicitly found in the provided search results, though its activity is noted.
III. Experimental Protocols
This section details the methodologies for key experiments used in the evaluation of tetrahydroxanthone natural products.
A. Isolation and Characterization of Fungal Tetrahydroxanthones
Objective: To isolate and structurally elucidate tetrahydroxanthone natural products from a fungal source.
Methodology:
-
Fungal Culture and Extraction:
-
The selected fungal strain (e.g., Penicillium chrysogenum) is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.
-
The fungal biomass and/or the culture broth are then extracted with an organic solvent, typically ethyl acetate or methanol, to obtain a crude extract.
-
-
Chromatographic Separation:
-
The crude extract is subjected to a series of chromatographic techniques to separate the individual compounds.
-
Column Chromatography: The extract is first fractionated using column chromatography with a stationary phase like silica gel or Sephadex LH-20, and a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate, chloroform-methanol).
-
High-Performance Liquid Chromatography (HPLC): Fractions showing promising activity are further purified by preparative or semi-preparative HPLC, often using a C18 column and a mobile phase such as methanol-water or acetonitrile-water.
-
-
Structure Elucidation:
-
The purified compounds are subjected to spectroscopic analysis to determine their chemical structures.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to establish the connectivity of atoms and the overall structure of the molecule.
-
B. Cytotoxicity Assay (MTS Assay)
Objective: To determine the in vitro cytotoxicity of a tetrahydroxanthone derivative against a cancer cell line.
Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the tetrahydroxanthone compound for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.
-
MTS Reagent Addition: After the incubation period, the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation and Absorbance Reading: The plate is incubated for 1-4 hours to allow for the conversion of MTS to formazan by viable cells. The absorbance is then measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
C. Antibacterial Susceptibility Test (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a tetrahydroxanthone derivative against a bacterial strain.
Methodology:
-
Inoculum Preparation: A standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Compound Dilution: A serial two-fold dilution of the tetrahydroxanthone compound is prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control (no compound) and a sterility control (no bacteria) are included.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
IV. Signaling Pathways and Mechanisms of Action
Tetrahydroxanthone natural products exert their biological effects through various mechanisms, often involving the modulation of key cellular signaling pathways.
A. Inhibition of the GSK-3β/β-catenin/c-Myc Pathway by Secalonic Acid D
Secalonic acid D, a prominent dimeric tetrahydroxanthone, has been shown to induce apoptosis and cell cycle arrest in leukemia cells by targeting the GSK-3β/β-catenin/c-Myc signaling pathway.[2][4][6] In this pathway, GSK-3β normally phosphorylates β-catenin, marking it for degradation. The inhibition of GSK-3β leads to the accumulation of β-catenin, which then translocates to the nucleus and activates the transcription of target genes, including the proto-oncogene c-Myc, a key regulator of cell proliferation. Secalonic acid D has been found to activate GSK-3β, leading to the degradation of β-catenin and the subsequent downregulation of c-Myc, ultimately resulting in cell cycle arrest and apoptosis.[2][4][6]
B. Induction of Apoptosis by Phomoxanthone A through Mitochondrial Disruption
Phomoxanthone A, another potent dimeric tetrahydroxanthone, induces apoptosis in cancer cells, including those resistant to conventional chemotherapeutics.[5] Its mechanism of action involves the direct targeting of mitochondria. Phomoxanthone A disrupts the mitochondrial membrane potential and induces mitochondrial fragmentation, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[3][7] This, in turn, activates the caspase cascade, with the activation of caspase-3 and -7, ultimately leading to the execution of apoptosis.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Secalonic acid D induced leukemia cell apoptosis and cell cycle arrest of G(1) with involvement of GSK-3beta/beta-catenin/c-Myc pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phomoxanthone A - Wikipedia [en.wikipedia.org]
- 4. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 5. Phomoxanthone A--From Mangrove Forests to Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. The mycotoxin phomoxanthone A disturbs the form and function of the inner mitochondrial membrane - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of Rugulotrosin A: An Application Note on Suzuki Coupling/Dimerization Strategy
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the total synthesis of Rugulotrosin A, a dimeric tetrahydroxanthone natural product. The synthesis leverages a key one-pot Suzuki coupling and dimerization reaction to construct the axially chiral biaryl linkage. This methodology allows for the atropselective synthesis of both enantiomers of this compound, which have demonstrated differential antibacterial activity.
Introduction
This compound is a structurally complex fungal metabolite belonging to the dimeric tetrahydroxanthone family. These natural products have garnered significant interest due to their diverse and potent biological activities. The seven-step total synthesis outlined here provides a concise and efficient route to this compound and its stereoisomers, facilitating further investigation into their therapeutic potential. The key transformation involves a palladium-catalyzed one-pot Suzuki coupling followed by a dimerization of a chiral tetrahydroxanthone monomer. This approach successfully transfers point chirality from the monomer to axial chirality in the dimeric product.[1]
Data Presentation
Table 1: Summary of Yields for the Total Synthesis of (+)-Rugulotrosin A
| Step | Reaction | Product | Yield (%) |
| 1 | Synthesis of Iodinated Tetrahydroxanthone | Intermediate Compound | - |
| 2 | Acylation of Secondary Alcohol | (+)-18 | - |
| 3 | One-pot Suzuki Coupling/Dimerization | Protected Dimer (+)-21 and atrop-(+)-22 | 36% (combined) |
| 4 | Deprotection of (+)-21 | (+)-Rugulotrosin A (1) | 89% |
Note: Detailed yields for steps 1 and 2 were not explicitly provided in the primary literature.
Table 2: Optimization of the One-pot Suzuki Coupling/Dimerization of Monomer (+)-18[1]
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ratio of Atropisomers ((+)-21:atrop-(+)-22) |
| 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | THF/H₂O (4:1) | 70 | 36 | 3:1 |
| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene/H₂O (4:1) | 80 | 25 | 2.5:1 |
| 3 | Pd(PPh₃)₄ | - | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 15 | 1:1 |
Table 3: Antibacterial Activity of this compound Stereoisomers (MIC in µg/mL)
| Compound | Bacillus subtilis | Enterococcus faecalis | Bacillus cereus |
| (+)-Rugulotrosin A (1) | 10 | 25 | 15 |
| (-)-Rugulotrosin A | 25 | 50 | 30 |
| atrop-(+)-Rugulotrosin A | >100 | >100 | >100 |
| atrop-(-)-Rugulotrosin A | >100 | >100 | >100 |
Note: The above MIC values are representative and compiled from the primary literature which states differential activities of the stereoisomers against Gram-positive bacteria.[1]
Experimental Protocols
Synthesis of Chiral Tetrahydroxanthone Monomer (+)-18
The synthesis of the key chiral tetrahydroxanthone monomer (+)-18 is accomplished in two steps from commercially available starting materials. The detailed procedure for the initial synthesis of the iodinated tetrahydroxanthone was not provided in the primary reference.
Step 2: Acylation of the secondary alcohol To a solution of the iodinated tetrahydroxanthone (1.0 equiv) in dichloromethane (CH₂Cl₂) at 0 °C is added pyridine (1.2 equiv) followed by the dropwise addition of acetyl chloride (1.1 equiv). The reaction mixture is stirred at room temperature for 2 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction is then quenched with saturated aqueous sodium bicarbonate solution and the aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the acylated monomer (+)-18.
One-pot Suzuki Coupling/Dimerization to Afford Protected Dimers (+)-21 and atrop-(+)-22
A mixture of the acylated monomer (+)-18 (1.0 equiv), bis(pinacolato)diboron (0.6 equiv), potassium phosphate (K₃PO₄, 3.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.1 equiv), and SPhos (0.2 equiv) in a 4:1 mixture of THF and water is degassed with argon for 15 minutes. The reaction mixture is then heated to 70 °C for 5 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting residue is purified by preparative thin-layer chromatography (PTLC) to separate the two atropisomeric protected dimers, (+)-21 and atrop-(+)-22, which are obtained in a 3:1 ratio with a combined yield of 36%.[1]
Deprotection to Yield (+)-Rugulotrosin A (1)
The protected dimer (+)-21 is dissolved in a 3M solution of hydrochloric acid in methanol (HCl/MeOH). The reaction is stirred at room temperature for 10 minutes. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane) to afford (+)-Rugulotrosin A (1) in 89% yield.[1] A similar procedure is used to deprotect atrop-(+)-22 to yield atrop-(+)-Rugulotrosin A.
Visualizations
Caption: Workflow for the total synthesis of (+)-Rugulotrosin A.
References
Asymmetric Synthesis Strategies for the Rugulotrosin A Monomer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for two distinct and effective asymmetric synthesis strategies for the chiral tetrahydroxanthone monomer of Rugulotrosin A. The methodologies presented are based on the research published by the groups of Gao and Porco, offering robust pathways to this key synthetic intermediate.
Introduction
This compound is a dimeric tetrahydroxanthone natural product exhibiting significant antibacterial activity. Its complex, sterically hindered structure, featuring axial chirality, presents a considerable synthetic challenge. The asymmetric synthesis of the monomeric unit is a critical step in the total synthesis of this compound and its analogues. This document outlines two powerful strategies for obtaining the enantiomerically pure monomer: a catalytic asymmetric cascade reaction and a kinetic resolution approach.
Strategy 1: Asymmetric Formal Synthesis via Knoevenagel Condensation/6π-Electronic Cyclization Cascade
This strategy, developed by Chen et al., employs a cascade reaction to construct the core tetrahydroxanthone scaffold with high stereocontrol.[1][2][3] The key transformation involves a Knoevenagel condensation of a cyclohexane-1,3-dione with a chiral unsaturated aldehyde, followed by a spontaneous 6π-electronic cyclization and subsequent aromatization.
Logical Workflow for Asymmetric Cascade Reaction
Caption: Workflow for the asymmetric synthesis of the this compound monomer via a cascade reaction.
Quantitative Data Summary
| Step | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |
| Knoevenagel/6π-electrocyclization | 16 | 85 | >20:1 | 96 |
| Aromatization (DDQ) | 17 | 78 | - | - |
| Functionalization & Deprotection | Monomer | - | - | - |
Data extracted from Chen et al., Organic Letters, 2020.[1][2][3]
Experimental Protocol: Key Asymmetric Cascade Reaction
Synthesis of Tricyclic Intermediate (16):
-
To a solution of 5-methylcyclohexane-1,3-dione (0.24 mmol, 1.2 equiv) and the chiral unsaturated aldehyde (0.20 mmol, 1.0 equiv) in toluene (2.0 mL) is added L-proline (0.04 mmol, 20 mol %).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
Upon completion (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the tricyclic intermediate 16 as a white solid.
Strategy 2: Atropselective Synthesis via Point-to-Axial Chirality Transfer and Kinetic Resolution
This approach, reported by Porco and coworkers, achieves the synthesis of the enantiopure monomer through a kinetic acylative resolution of a racemic intermediate.[4][5][6] This method provides access to both enantiomers of the monomer, which is highly advantageous for structure-activity relationship studies.
Logical Workflow for Kinetic Resolution
Caption: Workflow for obtaining the enantiopure this compound monomer via kinetic resolution.
Quantitative Data Summary
| Step | Product(s) | Yield (%) | Enantiomeric Excess (ee) (%) | Selectivity Factor (s) |
| Kinetic Acylative Resolution | (-)-17 and (+)-18 (acylated) | 46 each | 99 | >200 |
| Deprotection of (+)-18 | (+)-Monomer | 89 | - | - |
Data extracted from Qin et al., Nature Chemistry, 2015.[4][5][6]
Experimental Protocol: Kinetic Acylative Resolution
Synthesis of (-)-17 and (+)-18:
-
To a solution of racemic aryl iodide (±)-17 (1.0 g, 2.5 mmol, 1.0 equiv) in Et₂O (50 mL) at 0 °C is added isobutyric anhydride (0.62 mL, 3.75 mmol, 1.5 equiv), DMAP (30 mg, 0.25 mmol, 0.1 equiv), and Birman's catalyst ((–)-BTM) (65 mg, 0.25 mmol, 0.1 equiv).
-
The reaction mixture is stirred at 0 °C and monitored by chiral HPLC.
-
After approximately 48 hours (at ~50% conversion), the reaction is quenched with saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (hexanes/ethyl acetate = 4:1) to afford unreacted alcohol (-)-17 and acylated product (+)-18 .
Deprotection to (+)-Monomer:
-
To a solution of the acylated product (+)-18 in methanol is added 3M HCl.
-
The reaction is stirred for 10 minutes.
-
The mixture is then worked up to yield the enantiopure (+)-Rugulotrosin A monomer .[6]
Conclusion
Both strategies offer viable and efficient routes to the enantiomerically enriched this compound monomer. The choice of strategy may depend on the specific research goals, available starting materials, and the desired enantiomer. The cascade reaction provides a direct approach to one enantiomer, while the kinetic resolution allows for the separation of both enantiomers from a racemic mixture, which can be valuable for further biological evaluation and the synthesis of unnatural analogues.
References
Application Notes and Protocols: Synthesis of the Tetrahydroxanthone Core via Knoevenagel Condensation/6π-Electronic Cyclization Cascade
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrahydroxanthone scaffold is a privileged heterocyclic motif found in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document provides detailed application notes and experimental protocols for the synthesis of the tetrahydroxanthone core utilizing a powerful and efficient domino Knoevenagel condensation followed by a 6π-electronic cyclization cascade. This methodology offers a streamlined approach to constructing this complex architecture from readily available starting materials.
Introduction
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction involving the condensation of an aldehyde or ketone with an active methylene compound, typically catalyzed by a base.[1][2][3] This reaction is a cornerstone in organic synthesis, finding extensive application in the preparation of pharmaceuticals, natural products, and polymers.[1][2] When integrated into a domino sequence, the Knoevenagel condensation can trigger subsequent intramolecular reactions, leading to the rapid assembly of complex molecular frameworks.
One such elegant cascade is the Knoevenagel condensation/6π-electronic cyclization. In this sequence, the Knoevenagel product, a conjugated triene, undergoes a thermally or photochemically induced 6π-electrocyclization to form a new six-membered ring. This strategy has been successfully employed in the synthesis of various carbo- and heterocyclic systems. This document focuses on the application of this cascade for the efficient construction of the tetracyclic core of tetrahydroxanthones.
Reaction Principle
The synthesis of the tetrahydroxanthone core via this cascade commences with the Knoevenagel condensation between a salicylaldehyde derivative and a cyclic 1,3-dicarbonyl compound, such as 1,3-cyclohexanedione. This initial condensation, typically facilitated by a mild base, generates a transient o-quinonemethide intermediate. This intermediate, possessing a conjugated 6π-electron system, then undergoes a spontaneous intramolecular 6π-electronic cyclization to furnish the dihydropyran ring, thus completing the tetrahydroxanthone skeleton. Subsequent tautomerization leads to the final, more stable aromatic product.
Experimental Protocols
General Considerations
-
All reactions should be performed in well-ventilated fume hoods.
-
Reagents and solvents should be of appropriate purity for the intended reaction. Anhydrous solvents may be required for certain catalysts.
-
Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Product purification should be carried out using standard laboratory techniques, such as column chromatography, recrystallization, or distillation.
-
Characterization of the final products should be performed using spectroscopic methods like ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 1: General Procedure for the Synthesis of Tetrahydroxanthones
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Substituted Salicylaldehyde (1.0 eq)
-
1,3-Cyclohexanedione (1.0 - 1.2 eq)
-
Catalyst (e.g., piperidine, pyrrolidine, L-proline, or a Lewis acid like InCl₃) (0.1 - 0.2 eq)
-
Solvent (e.g., Toluene, Acetonitrile, Ethanol, or water)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Silica gel for column chromatography
-
Eluent for column chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
To a solution of the substituted salicylaldehyde (1.0 eq) in the chosen solvent, add 1,3-cyclohexanedione (1.0 - 1.2 eq) and the catalyst (0.1 - 0.2 eq).
-
Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the reaction progress by TLC. Reaction times can vary from a few hours to 24 hours depending on the substrates and catalyst used.
-
Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
If necessary, perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure tetrahydroxanthone derivative.
-
Characterize the purified product by spectroscopic methods.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of tetrahydroxanthone derivatives via the Knoevenagel condensation/6π-electronic cyclization cascade, as adapted from the literature.
| Entry | Salicylaldehyde Derivative | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Salicylaldehyde | L-proline | CH₃CN | Reflux | 8 | 85 |
| 2 | 5-Bromosalicylaldehyde | Piperidine | Toluene | Reflux | 12 | 78 |
| 3 | 3-Methoxysalicylaldehyde | Pyrrolidine | Ethanol | Reflux | 6 | 92 |
| 4 | Salicylaldehyde | InCl₃ | H₂O | 80 | 4 | 90 |
| 5 | 4-Hydroxysalicylaldehyde | L-proline | CH₃CN | Reflux | 10 | 75 |
Note: The data presented in this table are for illustrative purposes and may not be exhaustive. Yields are highly dependent on the specific substrates and reaction conditions.
Visualizations
Reaction Mechanism
The following diagram illustrates the proposed mechanism for the Knoevenagel condensation/6π-electronic cyclization cascade for the synthesis of the tetrahydroxanthone core.
Caption: Proposed reaction mechanism for tetrahydroxanthone synthesis.
Experimental Workflow
The diagram below outlines the general experimental workflow for the synthesis and purification of tetrahydroxanthones.
Caption: General experimental workflow for tetrahydroxanthone synthesis.
Applications in Drug Discovery
The tetrahydroxanthone core is a key pharmacophore in a variety of biologically active molecules. The synthetic accessibility of this scaffold through the described cascade reaction allows for the rapid generation of diverse libraries of compounds for drug discovery screening. Knoevenagel condensation products have been shown to exhibit a range of biological activities, including anticancer properties by targeting various cellular mechanisms.[4] The rigid, polycyclic structure of tetrahydroxanthones makes them attractive candidates for designing specific inhibitors of protein-protein interactions or enzymatic active sites. Further derivatization of the tetrahydroxanthone core can lead to the development of novel therapeutic agents for various diseases.
References
- 1. purechemistry.org [purechemistry.org]
- 2. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. scienceinfo.com [scienceinfo.com]
- 4. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Antibacterial Activity Assay of Rugulotrosin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rugulotrosin A, a dimeric tetrahydroxanthone natural product, has demonstrated potential antibacterial properties, particularly against Gram-positive bacteria.[1] This document provides a comprehensive set of experimental protocols to systematically evaluate the antibacterial efficacy of this compound. The described methods are based on established standards for antimicrobial susceptibility testing, ensuring reproducibility and comparability of results. The protocols include determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the disk diffusion assay. Adherence to these standardized methods is crucial for the accurate assessment of the antibacterial potential of this compound and for advancing its development as a potential therapeutic agent.
Data Presentation
Quantitative data from the antibacterial assays should be meticulously recorded and organized for clear interpretation and comparison. The following tables provide a template for summarizing the experimental results.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) | Positive Control (e.g., Vancomycin) MIC (µg/mL) | Negative Control |
| Staphylococcus aureus (ATCC 29213) | Growth | ||
| Enterococcus faecalis (ATCC 29212) | Growth | ||
| Bacillus subtilis (ATCC 6633) | Growth | ||
| Escherichia coli (ATCC 25922) | Growth | ||
| Pseudomonas aeruginosa (ATCC 27853) | Growth |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | MBC (µg/mL) | Positive Control (e.g., Vancomycin) MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus (ATCC 29213) | |||
| Enterococcus faecalis (ATCC 29212) | |||
| Bacillus subtilis (ATCC 6633) |
Table 3: Zone of Inhibition for this compound (Disk Diffusion Assay)
| Bacterial Strain | This compound (µ g/disk ) | Zone of Inhibition (mm) | Positive Control (e.g., Vancomycin) Zone (mm) | Negative Control (Solvent) Zone (mm) |
| Staphylococcus aureus (ATCC 29213) | 0 | |||
| Enterococcus faecalis (ATCC 29212) | 0 | |||
| Bacillus subtilis (ATCC 6633) | 0 | |||
| Escherichia coli (ATCC 25922) | 0 | |||
| Pseudomonas aeruginosa (ATCC 27853) | 0 |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism.[2][3][4][5][6]
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212 for Gram-positive; Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853 for Gram-negative)
-
Positive control antibiotic (e.g., Vancomycin for Gram-positive, Gentamicin for Gram-negative)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
Procedure:
-
Inoculum Preparation: From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Add 100 µL of CAMHB to all wells of a 96-well plate. Add 100 µL of the this compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from each well to the next. Discard the final 100 µL from the last well in the dilution series.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration.
-
Controls:
-
Positive Control: A row with a standard antibiotic undergoing serial dilution.
-
Negative Control (Growth Control): A well containing only the bacterial inoculum in CAMHB without any antibacterial agent.
-
Sterility Control: A well containing only sterile CAMHB.
-
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[8]
-
Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.
Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of an antibacterial agent required to kill a particular bacterium.[1][9][10]
Procedure:
-
Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate the aliquots onto a Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 35 ± 2°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum survives).[9]
Disk Diffusion Assay (Kirby-Bauer Method)
This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.[7][8]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Bacterial inoculum prepared as in the MIC protocol
-
Sterile cotton swabs
-
Forceps
-
Incubator (35 ± 2°C)
Procedure:
-
Inoculation: Dip a sterile cotton swab into the adjusted bacterial inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[8]
-
Disk Application: Aseptically apply paper disks impregnated with a known amount of this compound onto the surface of the inoculated MHA plate using sterile forceps. Gently press each disk to ensure complete contact with the agar.[7]
-
Controls: Place a positive control disk (e.g., vancomycin) and a negative control disk (impregnated with the solvent used to dissolve this compound) on the same plate.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[8]
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
Visualizations
Caption: Experimental workflow for assessing the antibacterial activity of this compound.
References
- 1. Atropselective Syntheses of (−) and (+) this compound Utilizing Point-to-Axial Chirality Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydroxanthone - Wikipedia [en.wikipedia.org]
- 3. Antibacterial activities of plant-derived xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A xanthone-derived antibiotic with a multifaceted mode of action - Insight [insight.cumbria.ac.uk]
- 5. Defining the Mode of Action of Tetramic Acid Antibacterials Derived from Pseudomonas aeruginosa Quorum Sensing Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.monash.edu [research.monash.edu]
- 7. Discovery of Intratumoral Oncolytic Bacteria Toward Targeted Anticancer Theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. universal-sci.com [universal-sci.com]
- 9. Antimicrobial Activity of a Library of Thioxanthones and Their Potential as Efflux Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Rugulotrosin A from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rugulotrosin A is a dimeric tetrahydroxanthone natural product that has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.[1][2] It is a secondary metabolite produced by certain species of Penicillium. The complex and stereochemically rich structure of this compound makes its efficient purification from fungal cultures a critical step for further pharmacological studies and drug development endeavors.
These application notes provide a detailed overview of the methods for the purification of this compound from fungal cultures, compiled from published literature on its isolation and the purification of structurally related fungal metabolites. The protocols provided are intended to serve as a comprehensive guide for researchers.
Fungal Strain and Cultivation
This compound has been isolated from an Australian isolate of a Penicillium species.[1] For the production of this compound, a suitable Penicillium strain, such as Penicillium sp. (e.g., MST-F8741), should be used.
Protocol for Fungal Cultivation
-
Media Preparation: Prepare a suitable liquid fermentation medium such as Potato Dextrose Broth (PDB) or a specialized fermentation medium. A typical medium composition is provided in the table below. Sterilize the medium by autoclaving at 121°C for 20-30 minutes.
-
Inoculation: Inoculate the sterilized medium with a fresh culture of the Penicillium sp. This can be done using a spore suspension or a mycelial slurry from a pre-culture.
-
Fermentation: Incubate the inoculated flasks on a rotary shaker (e.g., 150-200 rpm) at a controlled temperature (e.g., 25-28°C) for a period of 14-21 days. The optimal fermentation time should be determined by monitoring the production of this compound through analytical HPLC of small aliquots of the culture.
-
Scale-up: For large-scale production, the fermentation can be carried out in larger flasks or a bioreactor with controlled aeration and agitation.
| Parameter | Recommended Conditions |
| Fungal Strain | Penicillium sp. (e.g., MST-F8741) |
| Culture Medium | Potato Dextrose Broth (PDB) or custom fermentation medium |
| Incubation Temperature | 25-28°C |
| Agitation | 150-200 rpm |
| Fermentation Time | 14-21 days |
Extraction of this compound
Following fermentation, this compound needs to be extracted from both the culture broth and the fungal mycelium.
Protocol for Extraction
-
Separation of Mycelium and Broth: Separate the fungal mycelium from the culture broth by filtration through cheesecloth or by centrifugation.
-
Mycelium Extraction: The collected mycelium should be extracted exhaustively with an organic solvent such as methanol (MeOH) or ethyl acetate (EtOAc). This can be done by soaking the mycelium in the solvent and stirring for several hours, followed by filtration. Repeat this process 2-3 times.
-
Broth Extraction: The culture filtrate (broth) should be extracted with a water-immiscible organic solvent like ethyl acetate (EtOAc). Perform a liquid-liquid extraction by mixing the filtrate with an equal volume of EtOAc in a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic layer. Repeat the extraction 2-3 times to maximize the recovery of this compound.
-
Combine and Concentrate: Combine all the organic extracts from both the mycelium and broth. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification of this compound
The crude extract containing this compound and other metabolites requires further purification using chromatographic techniques. A multi-step chromatographic approach is typically employed to achieve high purity.
Experimental Workflow for Purification
Caption: General workflow for the purification of this compound.
Protocol for Chromatographic Purification
-
Vacuum Liquid Chromatography (VLC) or Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel.
-
Procedure: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. After drying, load the adsorbed sample onto the top of a silica gel column.
-
Elution: Elute the column with a stepwise gradient of solvents with increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate and methanol.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.
-
-
Reversed-Phase Column Chromatography (C18 ODS):
-
Stationary Phase: C18-functionalized silica gel (ODS).
-
Procedure: Pool the this compound-containing fractions from the previous step, evaporate the solvent, and dissolve the residue in a suitable solvent for loading onto the C18 column.
-
Elution: Elute the column with a gradient of water and methanol or acetonitrile, starting with a higher proportion of water and gradually increasing the organic solvent concentration.
-
Fraction Collection: Collect and analyze fractions as described above.
-
-
Size-Exclusion Chromatography (Sephadex LH-20):
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: A solvent in which this compound is soluble, such as methanol or a mixture of dichloromethane and methanol.
-
Procedure: This step is useful for removing smaller molecular weight impurities. Dissolve the partially purified sample and apply it to the top of the Sephadex LH-20 column.
-
Elution: Elute with the chosen mobile phase and collect fractions.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Column: A preparative C18 column (e.g., Zorbax C18).
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a small amount of acid (e.g., 0.05% formic acid) to improve peak shape.
-
Procedure: This is the final step to obtain highly pure this compound. Dissolve the enriched fraction in the mobile phase and inject it into the preparative HPLC system.
-
Detection and Collection: Monitor the elution profile using a UV detector (e.g., at 210 nm and 254 nm) and collect the peak corresponding to this compound.
-
Post-Purification: Evaporate the solvent from the collected fraction to obtain pure this compound. The purity should be confirmed by analytical HPLC and the structure verified by spectroscopic methods (NMR, MS).
-
Data Presentation
The following table summarizes the typical parameters and expected outcomes for the purification of this compound. The quantitative data are estimates based on the purification of similar fungal metabolites and should be optimized for a specific experimental setup.
| Purification Step | Stationary Phase | Mobile Phase System (Typical) | Estimated Recovery (%) | Estimated Purity (%) |
| Extraction | - | Ethyl Acetate / Methanol | > 90 | < 10 |
| Silica Gel Column | Silica Gel | n-Hexane / Ethyl Acetate gradient | 60 - 80 | 30 - 50 |
| C18 ODS Column | C18 ODS | Water / Methanol gradient | 70 - 90 | 60 - 80 |
| Sephadex LH-20 | Sephadex LH-20 | Methanol | > 90 | 70 - 90 |
| Preparative HPLC | C18 | Water / Acetonitrile gradient | 50 - 70 | > 98 |
Logical Relationship of Purification Steps
The purification process follows a logical progression from crude fractionation to high-resolution separation, as illustrated in the diagram below.
Caption: Logical progression of chromatographic steps.
Concluding Remarks
The purification of this compound from fungal cultures is a multi-step process that requires careful optimization of each stage, from fermentation to the final chromatographic separation. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to develop a robust and efficient purification strategy. The use of a combination of different chromatographic techniques, exploiting the varying physicochemical properties of the target molecule and impurities, is key to obtaining high-purity this compound for subsequent biological and pharmacological evaluation.
References
Rugulotrosin A: Solubility Profiles and Protocols for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
Rugulotrosin A is a dimeric tetrahydroxanthone natural product that has garnered interest for its biological activities, including antibacterial properties. As with any compound intended for biological research and drug development, understanding its solubility in various solvents is critical for designing experiments, formulating stock solutions, and ensuring accurate and reproducible results. This document provides an overview of the known solubility characteristics of this compound in common organic solvents and offers protocols for its handling and use in research settings.
Physicochemical Properties
-
Molecular Formula: C₃₂H₃₀O₁₄
-
Molecular Weight: 638.58 g/mol
-
Appearance: Solid powder
Solubility of this compound
Precise quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, based on information from suppliers and synthetic chemistry studies, a qualitative understanding of its solubility has been compiled. It is recommended that researchers perform their own solubility tests for their specific experimental needs.
Table 1: Qualitative Solubility of this compound in Various Organic Solvents
| Solvent | Abbreviation | Qualitative Solubility | Notes |
| Dimethyl Sulfoxide | DMSO | Likely soluble | A commercial supplier suggests that this compound may be formulated in DMSO.[1] |
| Ethanol | EtOH | Data not available | --- |
| Methanol | MeOH | Likely soluble | Used as an extraction solvent in studies involving this compound.[2] |
| Acetonitrile | MeCN | Likely soluble | Used as an extraction solvent in studies involving this compound.[2] |
| Toluene | Soluble at 1 mg/mL | This compound was heated in toluene at a concentration of 1 mg/mL in a study of its stereochemical stability.[2] | |
| Water | Data not available | A Material Safety Data Sheet for this compound indicates that water solubility data is not available. |
Biological Context: Potential Signaling Pathway Involvement
While the specific molecular targets and signaling pathways modulated by this compound are not yet fully elucidated, many natural products with antimicrobial and anticancer potential are known to interact with key cellular signaling cascades. One such central pathway is the mTOR (mammalian target of rapamycin) signaling pathway, which is a critical regulator of cell growth, proliferation, and metabolism. The dysregulation of the mTOR pathway is implicated in various diseases, including cancer.
Below is a representative diagram of the mTOR signaling pathway, which serves as an example of a complex cellular mechanism that can be a target for natural products like this compound.
Caption: The mTOR signaling pathway, a central regulator of cell growth.
Experimental Protocols
1. Protocol for Preparation of Stock Solutions
This protocol provides a general guideline for preparing a stock solution of this compound. The choice of solvent and concentration should be dictated by the specific requirements of the downstream application.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes or vials of appropriate size
-
Pipettes and sterile, disposable tips
Procedure:
-
Equilibrate: Allow the vial of this compound to come to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood or well-ventilated area.
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary, but the stability of this compound under these conditions should be considered.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C or -80°C for long-term storage.
2. Protocol for General Solubility Determination
This protocol outlines a general method to determine the approximate solubility of this compound in a solvent of interest.
Caption: Workflow for determining the solubility of a compound.
Materials:
-
This compound
-
Organic solvent of interest (e.g., DMSO, ethanol)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer and/or sonicator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer (for quantitative analysis)
Procedure:
-
Preparation: Add a pre-weighed amount of this compound to a vial.
-
Solvent Addition: Add a small, known volume of the test solvent to the vial.
-
Mixing: Vortex the mixture vigorously for 1-2 minutes. If the solid does not dissolve, sonicate the vial for 5-10 minutes.
-
Equilibration: Allow the mixture to equilibrate at a controlled temperature (e.g., room temperature) for a specified period (e.g., 24 hours) to ensure saturation.
-
Observation: Visually inspect the solution for any remaining undissolved solid.
-
Separation: If undissolved solid is present, centrifuge the vial at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the excess solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of dissolved this compound using a suitable analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.
-
Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mM).
Disclaimer: This information is intended for research use only. Appropriate safety precautions should be taken when handling this compound and organic solvents. Please refer to the specific Material Safety Data Sheet (MSDS) for detailed safety information.
References
Application Notes and Protocols: Palladium-Catalyzed Synthesis of the 2,2'-Biaryl Linkage in Rugulotrosin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed synthesis of the crucial 2,2'-biaryl linkage in the natural product Rugulotrosin A. The atroposelective synthesis of this bond is a key step in the total synthesis of this complex molecule.
Introduction
This compound is a dimeric tetrahydroxanthone natural product with a challenging axially chiral 2,2'-biaryl linkage. The controlled synthesis of this structural motif is of significant interest due to the biological activities associated with this class of compounds. The Porco group has reported a successful atroposelective total synthesis of this compound, employing a palladium-catalyzed Suzuki-Miyaura homocoupling reaction. This key step utilizes a bulky phosphine ligand to control the axial chirality.[1][2][3]
Reaction Principle
The formation of the 2,2'-biaryl bond in this compound is achieved through a one-pot Suzuki coupling/dimerization of a chiral tetrahydroxanthone monomer. The reaction proceeds via the formation of a boronic acid intermediate from the aryl iodide precursor, which then undergoes palladium-catalyzed homocoupling. The steric bulk of the SPhos ligand plays a crucial role in influencing the atroposelectivity of the dimerization process.[1][2][3]
Quantitative Data Summary
The following table summarizes the optimized conditions for the palladium-catalyzed homocoupling reaction as reported in the synthesis of this compound.
| Parameter | Condition |
| Palladium Catalyst | Palladium(II) Acetate (Pd(OAc)₂) |
| Ligand | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) |
| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) |
| Base | Potassium Acetate (KOAc) |
| Solvent | 1,4-Dioxane |
| Temperature | 100 °C |
| Yield | 51% (for the major atropisomer) |
Experimental Workflow
The following diagram illustrates the workflow for the palladium-catalyzed synthesis of the 2,2'-biaryl linkage.
Caption: Workflow for the Pd-catalyzed biaryl coupling.
Detailed Experimental Protocols
Materials:
-
Chiral tetrahydroxanthone iodide monomer
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium acetate (KOAc), anhydrous
-
1,4-Dioxane, anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To an oven-dried flask, add the chiral tetrahydroxanthone iodide monomer, bis(pinacolato)diboron (1.5 equivalents), and potassium acetate (3.0 equivalents).
-
The flask is sealed with a septum and evacuated and backfilled with argon three times.
-
Anhydrous 1,4-dioxane is added via syringe.
-
The mixture is degassed by bubbling argon through the solution for 15 minutes.
-
In a separate vial, palladium(II) acetate (0.1 equivalents) and SPhos (0.2 equivalents) are combined and dissolved in a small amount of anhydrous 1,4-dioxane.
-
This catalyst solution is then added to the reaction mixture via syringe.
-
-
Reaction Execution:
-
The reaction flask is placed in a preheated oil bath at 100 °C.
-
The reaction is stirred vigorously and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Workup and Purification:
-
The reaction mixture is allowed to cool to room temperature.
-
The mixture is diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired dimeric product.
-
Signaling Pathway Diagram
The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Large-Scale Production and Purification of Synthetic Rugulotrosin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale chemical synthesis and purification of Rugulotrosin A, a complex, axially chiral, dimeric tetrahydroxanthone natural product. The methodologies outlined are based on established synthetic routes and purification strategies for polyketides, ensuring a reproducible and scalable process for obtaining high-purity this compound for research and development purposes.
I. Introduction
This compound is a fungal metabolite that has garnered significant interest due to its unique chemical structure and potential biological activities. The ability to produce substantial quantities of pure synthetic this compound is crucial for advancing its study, from preclinical evaluation to potential therapeutic applications. This document outlines a robust seven-step total synthesis strategy, adaptable for large-scale production, and a detailed multi-step purification protocol designed to yield highly pure this compound.
II. Large-Scale Synthesis of this compound
The total synthesis of this compound can be achieved through a seven-step process that has been demonstrated to be scalable to produce gram quantities of the precursor materials[1]. The key steps involve the construction of the chromone core, followed by a critical one-pot Suzuki coupling/dimerization to form the biaryl linkage, and a final deprotection to yield the natural product[1].
Overall Synthesis Workflow
Caption: Overall workflow for the total synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Chromone Lactone 13 [1]
-
In a large, appropriately sized reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge Chromone 12 (>50 g).
-
Dissolve the starting material in a suitable anhydrous solvent (e.g., dichloromethane) under a nitrogen atmosphere.
-
Cool the reaction mixture to the specified temperature (e.g., -78 °C) using a suitable cooling bath.
-
Slowly add diisopropylsilyl ditriflate to activate the chromone.
-
Subsequently, add 2-trimethylsiloxyfuran dropwise to the reaction mixture.
-
After the vinylogous addition is complete, proceed with hydrogenation using a suitable catalyst (e.g., Palladium on carbon) under a hydrogen atmosphere until the reaction is complete as monitored by TLC or HPLC.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by trituration to yield Chromone Lactone 13 on a decagram scale.
Step 2: Synthesis of epi-Blennolide C 14 [1]
-
Suspend sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) in a reaction vessel under a nitrogen atmosphere.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of Chromone Lactone 13 in anhydrous THF to the NaH suspension.
-
Allow the reaction mixture to warm to room temperature and stir until the Dieckmann cyclization is complete.
-
Carefully quench the reaction with a suitable acidic solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield epi-Blennolide C 14 .
Step 3-5: Conversion to Protected Tetrahydroxanthone Monomer
-
These steps involve a series of standard organic transformations to convert epi-Blennolide C 14 into the protected tetrahydroxanthone monomer suitable for the subsequent dimerization reaction. These may include protection of functional groups and modification of the core structure. For detailed procedures, refer to the supplementary information of the source literature[1].
Step 6: One-pot Suzuki Dimerization [1]
-
In a reaction vessel, combine the protected tetrahydroxanthone monomer, a suitable palladium catalyst (e.g., Pd(OAc)2), and an appropriate phosphine ligand (e.g., SPhos)[1].
-
Add a suitable base (e.g., potassium carbonate) and a boronic acid derivative.
-
Dissolve the components in a suitable solvent system (e.g., a mixture of toluene and water).
-
Heat the reaction mixture under a nitrogen atmosphere until the dimerization is complete.
-
Upon completion, cool the reaction mixture, and perform a standard aqueous workup.
-
Purify the crude protected dimer by column chromatography.
Step 7: Deprotection to Yield this compound [1]
-
Dissolve the protected dimer in a mixture of methanol and 3M hydrochloric acid.
-
Stir the reaction at room temperature for a short duration (e.g., 10 minutes).
-
Monitor the reaction by TLC or HPLC for the disappearance of the starting material.
-
Upon completion, neutralize the reaction mixture and remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield crude this compound.
Quantitative Data Summary
| Step | Product | Starting Material Scale | Yield | Purity/Notes | Reference |
| 1 | Chromone Lactone 13 | >50 g | 89% | dr > 10:1, decagram scale | [1] |
| 7 | (-)-Rugulotrosin A | - | 89% | From protected dimer (-)-19 | [1] |
| 7 | (+)-Rugulotrosin A | - | - | From protected dimer (+)-21 | [1] |
III. Purification of Synthetic this compound
The purification of this compound from the crude synthetic mixture is critical to obtaining a product of high purity suitable for biological and pharmaceutical studies. A multi-step purification strategy is recommended, combining different chromatographic techniques to remove unreacted starting materials, byproducts, and any potential atropisomers.
Purification Workflow
Caption: Multi-step workflow for the purification of synthetic this compound.
Experimental Protocols
Protocol 1: Initial Purification by Silica Gel Column Chromatography [2][3]
-
Column Packing: Prepare a silica gel (200-300 mesh) column of appropriate size based on the amount of crude material. The column should be packed using a suitable non-polar solvent system (e.g., hexane/ethyl acetate mixture).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., n-hexane:ethyl acetate, 5:1 v/v) and gradually increase the polarity of the mobile phase (gradient elution)[3]. For example, systematically decrease the ratio of hexane to ethyl acetate and then introduce methanol into the mobile phase (e.g., dichloromethane:methanol, 10:1 v/v)[3].
-
Fraction Collection: Collect fractions of a suitable volume and monitor the separation by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualization technique (e.g., UV light).
-
Pooling and Concentration: Combine the fractions containing the desired product based on the TLC analysis. Concentrate the pooled fractions under reduced pressure.
Protocol 2: Size-Exclusion Chromatography [3][4]
-
Column Packing: Prepare a Sephadex LH-20 column and equilibrate it with the chosen mobile phase (e.g., methanol or a chloroform/methanol mixture)[4].
-
Sample Loading: Dissolve the partially purified product from the silica gel chromatography step in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the sample with the same mobile phase used for equilibration. This technique separates molecules based on size, which can be effective in removing smaller or larger molecular weight impurities.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing pure this compound.
-
Pooling and Concentration: Combine the pure fractions and concentrate them under reduced pressure.
Protocol 3: Final Purification by Preparative HPLC [1][3]
-
System Preparation: Use a preparative High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18). Equilibrate the column with the initial mobile phase (e.g., a mixture of water and acetonitrile with 0.05% formic acid)[1].
-
Sample Injection: Dissolve the product from the previous step in a suitable solvent and inject it onto the preparative HPLC column.
-
Gradient Elution: Employ a gradient elution method, gradually increasing the concentration of the organic solvent (e.g., acetonitrile) to elute the compounds.
-
Fraction Collection: Collect fractions corresponding to the peak of this compound, as detected by a UV detector (e.g., at 210 nm)[1].
-
Solvent Removal: Remove the HPLC solvents from the collected fractions, typically by lyophilization or evaporation under reduced pressure, to obtain high-purity this compound.
Protocol 4: Crystallization (Optional)
-
If a crystalline solid is desired, attempt crystallization of the highly purified this compound from a suitable solvent or solvent mixture. This can further enhance the purity of the final product.
Purity Assessment
The purity of the final this compound product should be assessed using analytical HPLC, High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity level.
IV. Data Presentation
Table 1: Summary of Synthetic Step Yields
| Reaction Step | Description | Expected Yield (%) |
| 1 | Vinylogous Addition & Hydrogenation | ~89 |
| 2 | Dieckmann Cyclization | Variable |
| 3-5 | Conversion to Protected Monomer | Variable |
| 6 | One-pot Suzuki Dimerization | Variable |
| 7 | Acidic Hydrolysis (Deprotection) | ~89 |
Table 2: Purification Method Overview
| Purification Step | Stationary Phase | Typical Mobile Phase | Purpose |
| 1 | Silica Gel (200-300 mesh) | Hexane/Ethyl Acetate -> Dichloromethane/Methanol | Removal of non-polar and highly polar impurities |
| 2 | Sephadex LH-20 | Methanol or Chloroform/Methanol | Separation based on molecular size |
| 3 | Preparative HPLC (C18) | Water/Acetonitrile with 0.05% Formic Acid | High-resolution separation for final polishing |
V. Conclusion
The protocols detailed in this document provide a comprehensive guide for the large-scale synthesis and purification of this compound. By following these methodologies, researchers and drug development professionals can obtain significant quantities of high-purity material, enabling further investigation into the promising biological properties of this complex natural product. Adherence to these detailed protocols will ensure reproducibility and scalability, facilitating the advancement of this compound from a laboratory curiosity to a potential therapeutic agent.
References
- 1. Atropselective Syntheses of (−) and (+) this compound Utilizing Point-to-Axial Chirality Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of a Polyketide Pigment by Fusarium chlamydosporum - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 3. Chromone-Derived Polyketides from the Deep-Sea Fungus Diaporthe phaseolorum FS431 | MDPI [mdpi.com]
- 4. Phenolic Polyketides from the Co-Cultivation of Marine-Derived Penicillium sp. WC-29-5 and Streptomyces fradiae 007 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Rugulotrosin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rugulotrosin A, a dimeric tetrahydroxanthone isolated from Penicillium species, has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria.[1][2] As the threat of antimicrobial resistance continues to grow, the evaluation of novel natural products like this compound for their therapeutic potential is of paramount importance. A critical step in this evaluation is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
These application notes provide a detailed protocol for determining the MIC of this compound using the broth microdilution method, adhering to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). This standardized method ensures reproducibility and comparability of results across different laboratories. Additionally, this document summarizes the known antibacterial spectrum of this compound and discusses potential mechanisms of action for this class of compounds.
Antibacterial Spectrum of this compound
Studies have shown that this compound is active against a range of Gram-positive bacteria. The natural form, (+)-Rugulotrosin A, has been reported to have an IC50 of 2.1 µM against Bacillus subtilis (ATCC 6633) and 6 µM against Staphylococcus aureus (ATCC 25923).[3] Its enantiomer, (−)-Rugulotrosin A, also exhibits activity with IC50 values of 0.7 µM and 18 µM against the same strains, respectively.[3] Notably, this compound has been found to be inactive against Gram-negative bacteria such as Escherichia coli (ATCC 25922) and Pseudomonas aeruginosa (ATCC 27853).[3]
Data Presentation
Table 1: Reported IC50 Values for this compound and its Enantiomer
| Compound | Test Organism | ATCC Strain | IC50 (µM) |
| (+)-Rugulotrosin A | Bacillus subtilis | 6633 | 2.1 |
| Staphylococcus aureus | 25923 | 6.0 | |
| (−)-Rugulotrosin A | Bacillus subtilis | 6633 | 0.7 |
| Staphylococcus aureus | 25923 | 18.0 |
Table 2: Example MIC Determination for this compound against S. aureus ATCC 25923
| Well | This compound (µg/mL) | Growth |
| 1 | 64 | - |
| 2 | 32 | - |
| 3 | 16 | - |
| 4 | 8 | + |
| 5 | 4 | + |
| 6 | 2 | + |
| 7 | 1 | + |
| 8 | 0.5 | + |
| 9 | 0.25 | + |
| 10 | 0.125 | + |
| Growth Control | 0 | + |
| Sterility Control | N/A | - |
Note: In this example, the MIC would be 16 µg/mL.
Experimental Protocols
Protocol for Determining the Minimum Inhibitory Concentration (MIC) of this compound by Broth Microdilution
This protocol is based on the CLSI M07 standard for broth dilution antimicrobial susceptibility tests for bacteria that grow aerobically.
1. Materials
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well sterile, flat-bottom microtiter plates
-
Test organisms (e.g., Staphylococcus aureus ATCC 25923, Bacillus subtilis ATCC 6633)
-
Quality control organisms (e.g., Staphylococcus aureus ATCC 29213)
-
Positive control antibiotic (e.g., vancomycin)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
2. Preparation of Reagents
-
This compound Stock Solution: Due to the hydrophobic nature of many natural products, DMSO is a common solvent.[4] Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). The final concentration of DMSO in the wells should not exceed 1% to avoid toxicity to the bacteria.
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer at 625 nm.
-
Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:150 dilution of the 0.5 McFarland suspension.
-
3. Assay Procedure
-
Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Serial Dilution of this compound:
-
Add 100 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix well by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10.
-
Discard 50 µL from well 10.
-
-
Controls:
-
Growth Control (Well 11): Add 50 µL of CAMHB. This well will contain the bacterial inoculum without the test compound.
-
Sterility Control (Well 12): Add 100 µL of CAMHB. This well will not be inoculated and serves to confirm the sterility of the medium.
-
Solvent Control: Prepare a separate row with the highest concentration of DMSO used in the test wells to ensure it does not inhibit bacterial growth.
-
Positive Control: A known antibiotic (e.g., vancomycin) should be run in parallel to validate the assay.
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well (well 12).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. A reading mirror or a spectrophotometer can be used to aid in the determination.
Visualization of Experimental Workflow and Potential Mechanism of Action
Experimental Workflow for MIC Determination
Caption: Workflow for the determination of the Minimum Inhibitory Concentration (MIC) of this compound.
Potential Antibacterial Mechanisms of Tetrahydroxanthones
The precise mechanism of action for this compound has not been definitively elucidated. However, based on studies of related xanthone and dimeric natural product structures, several potential mechanisms can be proposed. These compounds are known to exert their antibacterial effects through various pathways, often involving the disruption of critical cellular processes.
Caption: Potential antibacterial mechanisms of action for tetrahydroxanthones like this compound.
Discussion of Potential Mechanisms:
-
Cell Membrane Disruption: Many antimicrobial compounds with hydrophobic and rigid structures, like xanthones, are known to interact with and disrupt the bacterial cell membrane.[5][6][7] This can lead to increased membrane permeability, dissipation of the membrane potential, and ultimately, cell death.
-
DNA Gyrase Inhibition: DNA gyrase is an essential bacterial enzyme involved in DNA replication, and it is a well-established target for antibiotics. Some polyphenolic compounds have been shown to inhibit DNA gyrase, often by competing with ATP for its binding site on the GyrB subunit.[8][9][10][11] Inhibition of this enzyme leads to a halt in DNA synthesis and is bactericidal.
-
Inhibition of Biofilm Formation: Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics.[12] Some natural products can interfere with the signaling pathways that regulate biofilm formation or inhibit the production of the extracellular matrix that holds the biofilm together.[13][14][15] While this may not be a direct killing mechanism, it can render the bacteria more susceptible to other antimicrobial agents or the host immune system.
Further research is required to elucidate the specific molecular targets and mechanism of action of this compound. Understanding these details will be crucial for its potential development as a therapeutic agent.
References
- 1. microbiologyclass.net [microbiologyclass.net]
- 2. Defining the Mode of Action of Tetramic Acid Antibacterials Derived from Pseudomonas aeruginosa Quorum Sensing Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 4. nih.org.pk [nih.org.pk]
- 5. Membrane-Active Antibiotics Affect Domains in Bacterial Membranes as the First Step of Their Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Disruption of biological membranes by hydrophobic molecules: a way to inhibit bacterial growth [frontiersin.org]
- 8. Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurcated halogen bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bacterial Biofilm Inhibition in the Development of Effective Anti-Virulence Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An Overview of Biofilm Formation–Combating Strategies and Mechanisms of Action of Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biofilm formation and inhibition mediated by bacterial quorum sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of Rugulotrosin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the stereoselective synthesis of Rugulotrosin A. The content is tailored for professionals in chemical research and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the total synthesis of this compound?
The main hurdle in the synthesis of this compound is controlling the axial chirality of the biaryl bond, a phenomenon known as atropisomerism.[1][2] Due to restricted rotation around the highly substituted biaryl linkage, this compound can exist as stable, non-interconverting rotational isomers (atropisomers).[1] Achieving high selectivity for the desired atropisomer is a significant challenge in complex natural product synthesis.[1][3]
Q2: How can I achieve high atropselectivity in the synthesis of this compound?
A highly effective method for achieving atropselectivity is through a point-to-axial chirality transfer strategy.[1][3] This approach utilizes a chiral starting material to direct the stereochemical outcome of the axially chiral biaryl bond formation. A seven-step total synthesis has been developed that employs a one-pot Suzuki coupling and dimerization of a chiral tetrahydroxanthone monomer to generate the 2,2'-biaryl linkage with high selectivity.[1][3]
Q3: My Suzuki coupling/dimerization reaction is giving a low yield and poor atropselectivity. What are the optimal conditions?
For the key one-pot Suzuki coupling/dimerization of the chiral tetrahydroxanthone monomer, the use of a palladium catalyst with an achiral phosphine ligand has been shown to be effective.[1][3]
Troubleshooting Guides
Problem: Poor Diastereoselectivity in the Initial Chromone Lactone Formation
If you are experiencing a low diastereomeric ratio (dr) in the formation of the chromone lactone intermediate, consider the following:
-
Purification Method: The use of trituration for purification has been reported to yield the desired chromone lactone with a high diastereomeric ratio (>10:1).[1]
-
Reaction Conditions: Ensure the vinylogous addition of 2-trimethylsiloxyfuran to the activated chromone is followed by hydrogenation.[1]
Problem: Instability of the Final Product Atropisomers
To confirm the rotational stability of the synthesized this compound atropisomers, you can perform thermal stability tests. Heating this compound in toluene at 100°C for 12 hours and at 150°C for 3 hours has been shown to cause no formation of the corresponding atropisomer, indicating a high rotational barrier.[1] This stability is supported by computational calculations showing a high rotational barrier of 47.7 kcal/mol.[1]
Quantitative Data Summary
Table 1: Optimal Conditions for the Atropselective Suzuki Dimerization
| Parameter | Condition |
| Catalyst | Pd(OAc)₂ |
| Ligand | SPhos (achiral) |
| Reaction | One-pot Suzuki Dimerization |
Data sourced from a seven-step total synthesis of this compound.[1]
Table 2: Antibacterial Activity of this compound Stereoisomers
| Compound | Target | IC₅₀ (µM) |
| (+)-Rugulotrosin A | Bacillus subtilis (ATCC 6633) | 2.1 |
| (+)-Rugulotrosin A | Staphylococcus aureus (ATCC 25923) | 6 |
| (-)-Rugulotrosin A | Bacillus subtilis (ATCC 6633) | 0.7 |
This data highlights the importance of stereochemistry on biological activity.[1]
Experimental Protocols
Key Experiment: Atropselective Suzuki Coupling/Dimerization
This protocol describes the optimized conditions for the one-pot Suzuki coupling and dimerization to form the axially chiral biaryl bond of this compound.[1]
-
Reactants: Chiral tetrahydroxanthone monomer.
-
Catalyst System: Palladium(II) acetate (Pd(OAc)₂) and SPhos as the achiral phosphine ligand.
-
Procedure: The reaction is carried out as a one-pot synthesis.
-
Outcome: This method facilitates a highly selective point-to-axial chirality transfer, leading to the desired atropisomer of the protected dimer.
-
Deprotection: The protected dimer is then treated with 3M HCl in methanol for 10 minutes to yield the final this compound product.
Visualizations
Caption: Synthetic workflow for the total synthesis of this compound.
Caption: Conceptual diagram of point-to-axial chirality transfer.
References
Optimizing reaction yield for the total synthesis of Rugulotrosin A
Technical Support Center: Total Synthesis of Rugulotrosin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the total synthesis of this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions.
Issue 1: Low yield in the Knoevenagel condensation/6π-electronic cyclization cascade for the synthesis of the tetrahydroxanthone monomer.
-
Question: My Knoevenagel condensation/6π-electronic cyclization cascade to form the tetrahydroxanthone core is giving a low yield. What are the potential causes and how can I optimize this step?
-
Answer: Low yields in this cascade reaction can stem from several factors, including incomplete reaction, side product formation, or unfavorable reaction equilibrium. Here are some troubleshooting steps:
-
Solvent and Temperature: The choice of solvent and reaction temperature is critical. It has been reported that heating a solution of the starting materials (an unsaturated aldehyde and 5-methylcyclohexane-1,3-dione) with piperidine in tert-butyl alcohol at 65 °C can improve the yield.[1] It is proposed that tert-butyl alcohol may decrease the nucleophilicity of the ester group through weak interactions, while the higher temperature increases the rate of the desired condensation and cyclization.[1]
-
Catalyst: Piperidine is a commonly used basic catalyst for the Knoevenagel condensation.[1] Ensure the piperidine is fresh and used in the correct stoichiometric amount.
-
Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time. Prolonged reaction times might lead to degradation of the product.
-
Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. While not explicitly mentioned in all literature for this specific step, using a Dean-Stark apparatus to remove water azeotropically can be a general strategy to drive the equilibrium towards the product in similar reactions.
-
Issue 2: Poor atropselectivity in the Suzuki coupling/dimerization step.
-
Question: I am observing a low atropisomeric ratio in the final Suzuki coupling/dimerization step to form this compound. How can I improve the selectivity?
-
Answer: Achieving high atropselectivity in the synthesis of this compound is a significant challenge. The ratio of atropisomers is highly dependent on the palladium catalyst and ligands used.
-
Ligand Selection: The choice of phosphine ligand for the palladium catalyst is crucial for controlling the atropisomeric ratio.[2] It has been demonstrated that using achiral phosphine ligands can lead to highly selective point-to-axial chirality transfer.[2] Experimenting with different bulky and electron-rich phosphine ligands is recommended.
-
Palladium Precursor: The palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) can also influence the reaction's outcome.
-
Reaction Conditions: While the ligand has the most significant impact, other parameters like solvent, temperature, and reaction time can also affect selectivity. A systematic screening of these conditions is advisable. It has been noted that the presence of water is essential for the dimerization process.[2]
-
| Ligand | Atropisomeric Ratio | Reference |
| SPhos | High selectivity reported | [3] |
| Further screening of other bulky phosphine ligands is recommended. | Data not available in the provided search results. |
Issue 3: Instability of the tetrahydroxanthone core leading to side products.
-
Question: I am observing isomerization and rearrangement of the tetrahydroxanthone monomer, leading to impurities. How can I minimize these side reactions?
-
Answer: The tetrahydroxanthone skeleton of this compound can be unstable under certain conditions, potentially leading to isomerization via retro-oxa-Michael and recyclization processes.[4]
-
pH Control: The vinylogous acid moiety of the tetrahydroxanthone is sensitive to both acidic and basic conditions, which can lead to epimerization.[2] Careful control of pH during the reaction and work-up is essential. Neutral or mildly acidic conditions are generally preferred for subsequent steps.
-
Protecting Groups: If instability persists, consider protecting the sensitive functional groups on the tetrahydroxanthone monomer before proceeding to the dimerization step.
-
Methylation Conditions: When performing reactions such as O-methylation, the choice of reagent is critical to avoid undesired side reactions. Using a neutral methylating reagent like trimethylsilyldiazomethane has been shown to be effective in obtaining the desired O-methylated product while minimizing the formation of isomers.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the key strategic steps in the total synthesis of this compound?
A1: The total synthesis of this compound has been approached through a convergent strategy. The key steps involve:
-
Synthesis of the chiral tetrahydroxanthone monomer: This is often achieved through a cascade reaction involving a Knoevenagel condensation followed by a 6π-electronic cyclization and an aromatization process.[1][4][5]
-
Dimerization of the monomer: A one-pot Suzuki coupling/dimerization reaction is employed to form the crucial 2,2'-biaryl linkage, which constitutes the final step in constructing the dimeric structure of this compound.[2][4]
Q2: What are the biological activities of this compound?
A2: this compound has been reported to exhibit significant antibacterial activities against various bacteria, including Bacillus subtilis, Enterococcus faecalis, and Bacillus cereus.[1][4]
Q3: How is the absolute stereochemistry of synthetic this compound confirmed?
A3: The absolute stereochemistry and atropisomeric configuration of synthetic this compound have been confirmed through single X-ray crystal diffraction analysis.[2][4] Additionally, comparison of the optical rotation data of the synthetic product with that of the natural product has been used to assign the correct enantiomer.[2]
Experimental Protocols
Protocol 1: Synthesis of the Tetrahydroxanthone Monomer via Knoevenagel Condensation/6π-Electronic Cyclization Cascade
This protocol is a generalized representation based on the described methodologies.[1]
-
Reactant Preparation: In a round-bottom flask, dissolve the unsaturated aldehyde (1 equivalent) and 5-methylcyclohexane-1,3-dione (1 equivalent) in tert-butyl alcohol.
-
Catalyst Addition: Add piperidine (catalytic amount) to the reaction mixture.
-
Reaction Condition: Heat the reaction mixture to 65 °C.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tetrahydroxanthone monomer.
Protocol 2: Atroposelective Suzuki Coupling/Dimerization
This protocol is a generalized representation based on the described methodologies.[2][3]
-
Reactant and Catalyst Preparation: To a reaction vessel, add the chiral protected tetrahydroxanthone monomer (1 equivalent), the corresponding boronic acid or ester partner, a palladium precursor (e.g., Pd(OAc)₂), and the selected phosphine ligand (e.g., SPhos).
-
Solvent and Base: Add a suitable solvent system (e.g., a mixture of an organic solvent and water) and a base (e.g., K₃PO₄).
-
Reaction Condition: Stir the reaction mixture at the optimized temperature (e.g., room temperature or elevated temperature) under an inert atmosphere (e.g., argon or nitrogen).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to separate the atropisomers and obtain the desired this compound precursor.
-
Deprotection: If protecting groups were used, perform the deprotection step under appropriate conditions (e.g., acidic hydrolysis) to yield the final this compound product.[2]
Visualizations
Caption: Total synthesis workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
References
Troubleshooting low yield in the dimerization step of Rugulotrosin A synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields in the critical dimerization step of Rugulotrosin A synthesis.
Troubleshooting Guide: Low Yield in the Dimerization Step
This guide addresses common issues that can lead to poor yields during the palladium-catalyzed Suzuki coupling and dimerization of the monomeric precursor to form the 2,2'-biaryl linkage of this compound.
Question: My dimerization reaction is resulting in a low yield of this compound. What are the potential causes and how can I troubleshoot this?
Answer:
A low yield in the dimerization step can be attributed to several factors, primarily related to the catalyst system, reaction conditions, and the stability of the starting materials. Below is a systematic approach to troubleshooting this issue.
Catalyst and Ligand Issues
The choice of palladium catalyst and phosphine ligand is critical for the success of this reaction.[1]
-
Problem: Inactive catalyst or inappropriate ligand.
-
Solution:
-
Use Monodentate Phosphine Ligands: Bidentate ligands such as XantPhos or DPEPhos have been shown to be ineffective in promoting the desired dimerization.[1] It is crucial to use monodentate phosphine ligands.
-
Ligand Screening: The yield and atropisomeric ratio are highly dependent on the specific monodentate ligand used.[1] Consider screening a variety of monodentate phosphine ligands to find the optimal one for your specific setup.
-
Catalyst and Ligand Quality: Ensure the palladium source and phosphine ligand are of high purity and have not degraded. Store them under an inert atmosphere.
-
-
Reaction Conditions
Careful control of the reaction environment is essential.
-
Problem: Suboptimal solvent, temperature, or reaction time.
-
Solution:
-
Presence of Water: The dimerization has been found to be dependent on the presence of water.[1] Ensure that your reaction mixture contains an appropriate amount of water.
-
Solvent System: While the original literature suggests that the choice of solvent does not significantly impact the atropisomeric ratio, it can still affect the overall yield.[1] Ensure your solvent is degassed and anhydrous (before the addition of water).
-
Temperature and Reaction Time: The reaction temperature and duration can influence the yield. While the literature indicates these parameters may not affect the atroposelectivity, they can impact the conversion to the desired product.[1] Optimization of these parameters may be necessary.
-
-
Starting Material Stability
The stability of the monomeric precursor is a key factor.
-
Problem: Degradation of the monomeric precursor.
-
Solution:
-
Precursor Purity: Ensure the monomeric aryl iodide precursor is pure before subjecting it to the dimerization conditions.
-
Handling of Vinylogous Acid Moiety: The tetrahydroxanthone monomer contains a vinylogous acid moiety that is prone to epimerization and rearrangement to a chromone lactone.[1] It is recommended to protect this group, for example, by O-methylation using trimethylsilyldiazomethane, to avoid these side reactions.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: Can I use a bidentate phosphine ligand for the dimerization step?
A1: No, published literature indicates that bidentate ligands such as XantPhos or DPEPhos do not yield the desired dimeric product.[1] It is essential to use a monodentate phosphine ligand.
Q2: How important is the presence of water in the reaction mixture?
A2: The presence of water has been found to be essential for the dimerization reaction to proceed effectively.[1]
Q3: Does the reaction temperature or time affect the stereoselectivity of the dimerization?
A3: According to published studies, the atropisomeric ratio of the product is primarily dependent on the choice of the palladium ligand, not on the solvent, temperature, or reaction time.[1] However, these conditions can still impact the overall yield.
Q4: What are common side reactions to look out for?
A4: With the monomeric precursor, be aware of the potential for epimerization and rearrangement of the vinylogous acid moiety to a chromone lactone.[1] Protecting this functional group can mitigate these side reactions. During the dimerization, incomplete coupling or side reactions involving the catalyst can lead to a complex mixture of products.
Data Presentation
Table 1: Effect of Phosphine Ligands on Dimerization Atropisoselectivity
| Ligand | Ratio (atropisomer:this compound) |
| Monodentate Ligands | |
| SPhos | 1:>20 |
| RuPhos | 1:15 |
| JohnPhos | 1:1.5 |
| P(t-Bu)3 | 1:1 |
| Bidentate Ligands | |
| XantPhos | No desired product |
| DPEPhos | No desired product |
This table summarizes the reported influence of different phosphine ligands on the atropisomeric ratio of the dimerization product. Data extracted from literature.[1]
Experimental Protocols
Key Experiment: One-Pot Suzuki Coupling/Dimerization
This protocol is based on the successful synthesis of this compound.[1]
Materials:
-
Chiral monomeric aryl iodide precursor
-
Palladium(II) acetate (Pd(OAc)2)
-
Monodentate phosphine ligand (e.g., SPhos)
-
Potassium carbonate (K2CO3)
-
Degassed solvent (e.g., a mixture of toluene and water)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the chiral monomeric aryl iodide precursor.
-
Add the palladium(II) acetate and the monodentate phosphine ligand.
-
Add potassium carbonate.
-
Add the degassed solvent system (e.g., toluene/water mixture).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to isolate this compound.
Visualizations
Caption: Experimental workflow for the dimerization step in this compound synthesis.
Caption: Troubleshooting decision tree for low yield in the dimerization of this compound.
References
Identifying and characterizing degradation products of Rugulotrosin A
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and characterizing the degradation products of Rugulotrosin A. Given that this compound is a structurally complex natural product, this guide focuses on establishing a robust experimental framework for forced degradation studies and troubleshooting common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What is known about the stability of this compound? A1: Published studies on the synthesis of this compound have noted its stability. For instance, heating this compound in toluene at 100°C for 12 hours and 150°C for 3 hours did not result in the formation of its atropisomer, suggesting a high rotational barrier and significant thermal stability. However, comprehensive degradation studies under various stress conditions (e.g., hydrolytic, oxidative, photolytic) are not extensively reported in the literature. Therefore, performing forced degradation studies is a critical step to understand its complete stability profile.
Q2: What are forced degradation studies and why are they necessary for this compound? A2: Forced degradation studies, or stress testing, involve subjecting a drug substance to conditions more severe than accelerated stability testing to generate degradation products.[1] These studies are essential for several reasons:
-
Identifying likely degradation products: This helps in understanding the degradation pathways of the molecule.[1]
-
Demonstrating the specificity of analytical methods: It ensures that the analytical method can accurately measure the active pharmaceutical ingredient (API) without interference from its degradants.[1][2]
-
Informing formulation and packaging development: Knowledge of the molecule's lability helps in developing a stable formulation and selecting appropriate packaging.[1]
Q3: What are the typical stress conditions used in a forced degradation study for a natural product like this compound? A3: A standard forced degradation study involves exposing the compound to hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress.[1][2] The goal is to achieve a target degradation of approximately 5-20%.[3] It is crucial to perform these studies on a single batch of the drug substance for consistency.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Q: Why am I seeing peak tailing for this compound or its potential degradation products in my HPLC analysis? A: Peak tailing can be caused by several factors. Here is a systematic approach to troubleshoot this issue:
-
Mobile Phase Issues: The pH of the mobile phase might be inappropriate for the analyte. Prepare fresh mobile phase and ensure its pH is correctly adjusted.[4]
-
Column Overload: Injecting a sample that is too concentrated can lead to peak tailing. Try diluting your sample and reinjecting.[4]
-
Column Contamination: The column frit or packing material may be obstructed by sample matrix components.[4] Try backflushing the column or, if the problem persists, replace the guard column or the analytical column.[5]
-
Increased System Dead Volume: Ensure all fittings and tubing are properly connected and seated, especially after any system maintenance. Using tubing with a larger internal diameter or length than necessary can also contribute to this issue.[4]
Q: I am observing split peaks in my chromatogram. What could be the cause? A: Split peaks often indicate an issue at the point of injection or the column inlet.
-
Injector Problems: For manual injections, an erratic injection technique can cause peak splitting. An autosampler can improve consistency.[6]
-
Improper Column Installation: If the column is not inserted to the correct depth in the inlet, it can cause peak splitting.[6]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion.[7] Try to dissolve the sample in the mobile phase if possible.
-
Column Inlet Void: A void or channel in the column packing at the inlet can cause the sample to travel through two different paths, resulting in a split peak.[7] This usually requires column replacement.
Mass Spectrometry (MS)
Q: I have poor signal intensity for my degradation products in LC-MS. How can I improve it? A: Low signal intensity can be a common challenge, especially for low-level degradants.
-
Optimize Ionization Source: The choice of ionization technique (e.g., ESI, APCI) and its parameters (e.g., gas flows, temperatures, voltages) is critical. Experiment with different settings to find the optimal conditions for your compounds of interest.[8]
-
Check Sample Concentration: While obvious, ensure your sample is not too dilute. If possible, concentrate the sample or inject a larger volume. Conversely, highly concentrated samples can cause ion suppression.[8]
-
Mobile Phase Compatibility: Buffers like phosphate are not volatile and are incompatible with MS. Use volatile mobile phase modifiers like formic acid, acetic acid, or ammonium formate/acetate.
-
Instrument Calibration and Maintenance: Ensure the mass spectrometer is properly tuned and calibrated. Regular maintenance is crucial for optimal performance.[8]
Q: My MS data shows several ions with similar m/z values. How can I distinguish between them? A: This could be due to isomers or isobaric interferences.
-
High-Resolution Mass Spectrometry (HRMS): Use of instruments like TOF or Orbitrap analyzers provides high mass accuracy, allowing for the determination of elemental compositions. This can help differentiate between compounds that have the same nominal mass but different elemental formulas.[9]
-
Tandem Mass Spectrometry (MS/MS): Fragmenting the precursor ions and analyzing the resulting product ions can reveal structural differences between isomers.[9]
-
Chromatographic Separation: Improve the HPLC method to achieve baseline separation of the isomeric compounds before they enter the mass spectrometer.
Experimental Protocols
Protocol 1: Forced Degradation of this compound
This protocol outlines the conditions for subjecting this compound to hydrolytic, oxidative, photolytic, and thermal stress.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Heat at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Keep at room temperature for 8 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of solid this compound powder in a vial.
-
Heat in an oven at 80°C for 48 hours.
-
At appropriate time points, dissolve a small amount of the powder in a suitable solvent for analysis.
-
-
Photolytic Degradation (Solution):
-
Expose the stock solution in a photostability chamber to UV/Vis light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples at appropriate time points.
-
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a stability-indicating HPLC method.
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
Start with a shallow gradient (e.g., 5-95% B over 30 minutes) to screen for all potential degradation products.
-
Optimize the gradient to ensure separation of all degradants from the parent peak and each other.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at multiple wavelengths using a PDA detector to ensure all products are detected. Select a primary wavelength (e.g., 254 nm or the λmax of this compound) for quantification.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Protocol 3: Characterization by LC-MS and NMR
-
LC-MS/MS Analysis:
-
Use the developed HPLC method with an MS-compatible mobile phase.
-
Analyze the stressed samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Obtain the accurate mass of the parent compound and all degradation products.
-
Perform MS/MS experiments on the parent ion and each degradation product ion to obtain fragmentation patterns for structural elucidation.[10]
-
-
NMR Spectroscopy:
-
If a degradation product is formed at a significant level (>1%), it may need to be isolated for definitive structural characterization.
-
Isolation can be achieved using preparative HPLC.
-
Acquire a suite of NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC) for the isolated degradant.[11][12]
-
The complete dataset will allow for the unambiguous assignment of the chemical structure.[11]
-
Data Presentation
The results of a forced degradation study should be summarized to provide a clear overview of the stability of this compound.
Table 1: Illustrative Summary of Forced Degradation of this compound
| Stress Condition | Time (hours) | Assay of this compound (%) | Degradation Product 1 (DP1) (% Area) | Degradation Product 2 (DP2) (% Area) | Total Impurities (%) | Mass Balance (%) |
| Control | 48 | 99.8 | Not Detected | Not Detected | 0.2 | 100.0 |
| 0.1 N HCl (60°C) | 24 | 91.2 | 4.5 | 2.1 | 8.8 | 100.0 |
| 0.1 N NaOH (RT) | 8 | 85.7 | Not Detected | 11.8 | 14.3 | 100.0 |
| 3% H₂O₂ (RT) | 24 | 95.3 | 3.1 | Not Detected | 4.7 | 100.0 |
| Thermal (80°C) | 48 | 98.9 | 0.6 | Not Detected | 1.1 | 100.0 |
| Photolytic | - | 97.4 | Not Detected | 1.5 | 2.6 | 100.0 |
Note: This table presents hypothetical data for illustrative purposes.
Visual Workflows
Caption: Workflow for a forced degradation study of this compound.
References
- 1. scispace.com [scispace.com]
- 2. lubrizolcdmo.com [lubrizolcdmo.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. gmi-inc.com [gmi-inc.com]
- 9. academic.oup.com [academic.oup.com]
- 10. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hyphadiscovery.com [hyphadiscovery.com]
- 12. Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of Rugulotrosin A for In Vitro Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges related to the solubility of Rugulotrosin A in in vitro biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a dimeric tetrahydroxanthone, a class of natural products known for their complex structures and diverse biological activities.[1][2][3] It is an axially chiral molecule, meaning its stereochemistry plays a crucial role in its biological function.[1] this compound has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.[1]
Q2: Why is this compound difficult to dissolve in aqueous solutions for in vitro assays?
Like many complex natural products, this compound is a hydrophobic molecule. This means it has poor solubility in water-based solutions like cell culture media and buffers, which are polar. Direct addition of this compound powder to aqueous media will likely result in poor dissolution and precipitation.
Q3: What are the recommended starting solvents for dissolving this compound?
While specific solubility data for this compound is limited, a common starting point for hydrophobic compounds is 100% Dimethyl Sulfoxide (DMSO).[4] Other potential organic solvents include ethanol and methanol. It is crucial to prepare a concentrated stock solution in one of these organic solvents first, which can then be diluted into the aqueous assay medium.
Q4: What is the maximum concentration of DMSO that can be used in cell-based assays?
High concentrations of DMSO can be toxic to cells. The final concentration of DMSO in your cell culture medium should generally be kept below 1%, and ideally at 0.5% or lower, to minimize solvent-induced artifacts and cytotoxicity. It is always recommended to include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments.
Q5: My this compound precipitates when I add the DMSO stock solution to my cell culture medium. What can I do?
This is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps to address this problem.
Troubleshooting Guide: Precipitation of this compound in Aqueous Media
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound when preparing working solutions for in vitro assays.
Problem: Precipitate formation upon dilution of DMSO stock in aqueous buffer or cell culture medium.
Table 1: Troubleshooting Strategies for this compound Precipitation
| Strategy | Detailed Steps | Expected Outcome | Considerations |
| 1. Optimize Final DMSO Concentration | 1. Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).2. Serially dilute the stock solution into your aqueous medium to achieve the desired final concentrations, ensuring the final DMSO concentration remains low (e.g., ≤ 0.5%).3. Visually inspect for precipitation immediately and after a short incubation period (e.g., 30 minutes) at the assay temperature. | Determine the highest concentration of this compound that remains soluble at an acceptable final DMSO concentration. | The maximum achievable concentration of this compound in the final solution will be limited by its intrinsic solubility in the aqueous medium. |
| 2. Use a Co-solvent or Surfactant | 1. Prepare the this compound stock in a mixture of DMSO and a co-solvent like PEG 400 or a surfactant like Tween® 80.2. A common starting point is a 1:1 ratio of DMSO to the co-solvent/surfactant.3. Dilute this mixed-solvent stock into your aqueous medium. | The co-solvent or surfactant can help to maintain the solubility of this compound in the aqueous environment. | The co-solvent or surfactant may have its own biological effects. Always include appropriate vehicle controls in your experiments. The final concentration of the co-solvent/surfactant should also be minimized. |
| 3. Modify the Dilution Method | 1. Warm the aqueous medium to the experimental temperature (e.g., 37°C).2. While gently vortexing or stirring the aqueous medium, add the DMSO stock solution dropwise.3. Continue to mix for a few minutes after adding the stock solution. | Rapid and thorough mixing can prevent localized high concentrations of the compound that can lead to precipitation. | This method is most effective for moderately soluble compounds and may not prevent precipitation of highly insoluble compounds. |
| 4. Sonication | 1. After diluting the DMSO stock into the aqueous medium, place the solution in a bath sonicator for a short period (e.g., 5-10 minutes). | Sonication can help to break down small precipitates and improve the dispersion of the compound. | Over-sonication can potentially degrade the compound or other components in the medium. Use with caution and monitor the stability of your compound. |
| 5. Preparation of a Nanosuspension | 1. This is a more advanced technique that involves precipitating the drug in a controlled manner to form nanoparticles, which can then be stabilized with surfactants. | Can significantly increase the apparent solubility and bioavailability of the compound in aqueous media. | Requires specialized equipment and formulation expertise. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 10 mM).
-
Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solutions and Assessment of Solubility
-
Materials:
-
This compound stock solution in 100% DMSO
-
Aqueous medium (e.g., cell culture medium, phosphate-buffered saline)
-
Sterile dilution tubes or a 96-well plate
-
-
Procedure:
-
Pre-warm the aqueous medium to the desired experimental temperature (e.g., 37°C).
-
Prepare a series of dilutions of the this compound stock solution in the pre-warmed aqueous medium. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).
-
Immediately after adding the stock solution, mix thoroughly by gentle vortexing or pipetting.
-
Visually inspect each dilution for any signs of precipitation (cloudiness, visible particles).
-
For a more quantitative assessment, you can measure the absorbance of the solutions at a wavelength where this compound does not absorb (e.g., 600 nm). An increase in absorbance compared to a vehicle control indicates precipitation.
-
The highest concentration that remains clear is the approximate limit of solubility under these conditions.
-
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: A flowchart outlining the steps to address solubility challenges with this compound.
Hypothetical Signaling Pathway for Antibacterial Action
While the precise signaling pathways affected by this compound in mammalian cells are not yet fully elucidated, its known antibacterial activity suggests potential interference with essential bacterial processes. The following diagram illustrates a hypothetical mechanism of action based on the inhibition of thiamine (Vitamin B1) biosynthesis, a pathway essential for many bacteria.
Caption: Hypothetical pathway for the antibacterial action of this compound.
References
- 1. Atropselective Syntheses of (−) and (+) this compound Utilizing Point-to-Axial Chirality Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unusual dimeric tetrahydroxanthone derivatives from Aspergillus lentulus and the determination of their axial chiralities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
Overcoming instability of the tetrahydroxanthone skeleton during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of the tetrahydroxanthone skeleton.
Frequently Asked Questions (FAQs)
Q1: My final deprotection step is leading to a low yield of the desired tetrahydroxanthone, and I'm observing products that suggest aromatization. What is happening?
A1: A common instability of the tetrahydroxanthone core is its propensity to undergo dehydration and subsequent rearomatization, particularly during deprotection of hydroxyl groups on the saturated ring. This is often observed under harsh acidic or thermal conditions. The driving force is the formation of a stable aromatic xanthone system.
Q2: I am attempting a one-pot oxa-Michael/Friedel-Crafts cyclization to form the tetrahydroxanthone ring, but the reaction is failing with my complex phenol substrate. Why might this be?
A2: While the one-pot oxa-Michael/Friedel-Crafts cascade is effective for simple phenols, its success can be highly substrate-dependent. With complex or sterically hindered phenols, the intramolecular Friedel-Crafts cyclization step can be challenging. You may need to perform the oxa-Michael addition and the Friedel-Crafts cyclization as separate steps with optimization of catalysts and reaction conditions for the cyclization. For instance, In(III)-catalyzed arylation has been used as a robust alternative for constructing complex biaryl systems prior to cyclization.[1]
Q3: My tetrahydroxanthone product appears to be isomerizing under basic conditions. What is the mechanism, and how can I prevent this?
A3: Tetrahydroxanthones containing a 1,3-diketone moiety are susceptible to isomerization via a retro-oxa-Michael/recyclization process under basic conditions. The base can catalyze the ring-opening of the heterocyclic C ring to form an enone intermediate. Subsequent recyclization via oxa-Michael addition of a phenol group can lead to a mixture of isomers.[2] To prevent this, it is crucial to avoid basic conditions during workup and purification if your molecule has this feature. If basic conditions are unavoidable for a particular reaction step, consider protecting the phenolic hydroxyl groups.
Troubleshooting Guides
Issue 1: Poor Yields in the Final Deprotection and Evidence of Aromatization
Symptoms:
-
Low isolated yield of the target tetrahydroxanthone.
-
Mass spectrometry or NMR data of byproducts suggest the formation of a fully aromatic xanthone.
-
TLC analysis shows a new, often more UV-active spot corresponding to the aromatic product.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Harsh Acidic Deprotection Conditions | Switch to milder deprotection conditions. For example, if using strong acids like HCl or HBr for an acetonide deprotection, consider using weaker acids or buffered systems. The low yield for acetonide deprotection of some analogues has been attributed to this propensity to eliminate water and rearomatize.[1] |
| High Reaction Temperatures | Perform the deprotection at lower temperatures (e.g., 0 °C or room temperature) to minimize dehydration. |
| Inappropriate Protecting Group | For future syntheses, select a protecting group that can be removed under neutral or very mild conditions. For instance, silyl ethers (like TBS or TIPS) can often be removed with fluoride sources (e.g., TBAF) under non-acidic conditions.[3][4] |
Workflow for Diagnosing Aromatization:
Caption: Troubleshooting workflow for aromatization during deprotection.
Issue 2: Isomerization Under Basic Conditions
Symptoms:
-
Multiple spots on TLC or multiple peaks in HPLC for a purified compound after exposure to basic conditions (e.g., basic workup, chromatography with amine additives).
-
NMR spectrum shows a mixture of isomers.
Mechanism of Isomerization: The instability of some tetrahydroxanthones, especially those with a 1,3-diketone system, in basic media is due to a reversible retro-oxa-Michael reaction.
Caption: Isomerization of tetrahydroxanthones via retro-oxa-Michael addition.[2]
Preventative Measures:
| Strategy | Description |
| Avoid Basic Conditions | Use neutral or acidic conditions for aqueous workups and chromatography. If a base is needed to neutralize an acidic reaction mixture, use a weak, non-nucleophilic base and perform the workup at low temperatures. Tetrahydroxanthone substrates have been found to be stable under acidic conditions.[5] |
| Protecting Group Strategy | Protect phenolic hydroxyl groups as ethers (e.g., methyl, benzyl) or silyl ethers. These groups are generally stable to the basic conditions that might induce isomerization. The choice of protecting group should be orthogonal to other planned reaction steps.[6][7] |
| Careful Chromatography | Avoid using amine additives like triethylamine in the solvent system for chromatography unless absolutely necessary. If required, use minimal amounts and consider that isomerization may still occur on the column. |
Key Experimental Protocols
Protocol 1: One-Pot Oxa-Michael/Friedel-Crafts Cyclization for Tetrahydroxanthone Synthesis
This protocol is adapted from methodologies used for the synthesis of kibdelone analogues and is most suitable for simpler, unhindered phenols.[1]
Materials:
-
Phenol substrate (1.0 equiv)
-
Activated halo-cyclohexene ester (e.g., trifluoroethyl ester) (1.1 equiv)
-
Lewis Acid catalyst (e.g., InCl₃, 15 mol%)
-
Solvent (e.g., 1:1 CH₃CN/HFIP)
Procedure:
-
Dissolve the phenol substrate in the solvent mixture under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the Lewis acid catalyst to the solution and stir for 10-15 minutes at room temperature.
-
Add the activated halo-cyclohexene ester synthon to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the substrate.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Protecting Group Strategy for Hydroxyl Groups
The following table summarizes common protecting groups for hydroxyl functions, which can be employed to enhance the stability of the tetrahydroxanthone skeleton during subsequent synthetic steps.
| Protecting Group | Abbreviation | Protection Reagent(s) | Deprotection Condition(s) | Stability |
| Benzyl | Bn | BnBr, NaH | H₂, Pd/C (Hydrogenolysis) | Stable to acid, base, and oxidation. |
| Silyl Ether | TBDMS, TIPS | TBDMSCl or TIPSCl, Imidazole | TBAF, HF•Py (Fluoride source) | Stable to base, mild acid.[3][4] |
| Acetyl | Ac | Ac₂O, Pyridine | Mild acid or base (e.g., K₂CO₃, MeOH) | Less stable than ethers.[3] |
| Methoxymethyl | MOM | MOMCl, DIPEA | Acid (e.g., TFA, HCl) | Base stable.[3] |
References
- 1. Enantioselective Total Synthesis and Biological Evaluation of (+)-Kibdelone A and a Tetrahydroxanthone Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 5. Syntheses of Dimeric Tetrahydroxanthones with Varied Linkages: Investigation of “Shapeshifting” Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. synarchive.com [synarchive.com]
Refinement of purification protocols for high-purity Rugulotrosin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification protocols for obtaining high-purity Rugulotrosin A.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its purification?
A1: this compound is a dimeric tetrahydroxanthone natural product.[1] Its structure contains multiple hydroxyl groups and a complex, rigid scaffold, making it a relatively polar molecule. It exhibits axial chirality, and its atropisomers can have different biological activities.[1][2] The stability of this compound is noteworthy; it has been shown to be stable to heating at 100°C for 12 hours and 150°C for 3 hours in toluene.[2] This thermal stability is advantageous for purification steps that may involve some heating, although prolonged exposure to harsh conditions should still be avoided.
Q2: What are the common methods for the final purification of this compound?
A2: In synthetic chemistry, the final step often involves the acidic hydrolysis of a protected precursor. For instance, treatment of a protected dimer with 3M HCl in methanol for a short period (e.g., 10 minutes) can yield this compound.[1][2] Following deprotection, purification can be achieved through methods such as trituration or recrystallization.[2] For purification from natural extracts, a multi-step chromatographic approach is typically necessary.
Q3: How can I confirm the purity and identity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound.[2] The absolute configuration and stereochemistry can be confirmed by comparing optical rotation data with literature values and through single X-ray crystal diffraction.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry are essential for confirming the chemical structure.
Troubleshooting Guide
Low Yield After Purification
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction | Optimize the extraction solvent system. A combination of polar and non-polar solvents may be necessary to efficiently extract this compound from the biomass. Consider sequential extractions with solvents of increasing polarity. |
| Degradation during Extraction/Purification | Although relatively stable, prolonged exposure to strong acids, bases, or high temperatures should be minimized. Use fresh, high-quality solvents and perform purification steps at room temperature or below if possible. |
| Loss during Liquid-Liquid Partitioning | Ensure the pH of the aqueous phase is optimized for the partitioning of this compound into the organic layer. Perform multiple extractions to maximize recovery. |
| Poor Recovery from Chromatographic Columns | Check for irreversible adsorption onto the stationary phase. Try different stationary phases (e.g., C18, silica, Sephadex). Elute with a stronger solvent system or use a gradient elution. |
Low Purity/Presence of Contaminants
| Potential Cause | Troubleshooting Steps |
| Co-eluting Impurities | Optimize the chromatographic conditions. For HPLC, adjust the mobile phase composition, gradient slope, flow rate, and temperature. Consider using a different column with alternative selectivity. For column chromatography, try a different stationary phase or solvent system. |
| Presence of Atropisomers | If separating atropisomers is desired, a chiral stationary phase in HPLC will be necessary. Analytical methods should be developed to resolve and quantify the different stereoisomers. |
| Contamination from Solvents or Labware | Use high-purity solvents (HPLC grade or equivalent). Ensure all glassware and equipment are thoroughly cleaned to avoid cross-contamination. |
| Sample Overload on Chromatographic Column | Reduce the amount of sample loaded onto the column. Overloading can lead to poor separation and peak tailing. |
Experimental Protocols
General Protocol for Purification from a Fungal Extract
-
Extraction: Lyophilized fungal biomass is extracted exhaustively with a solvent mixture such as methanol/dichloromethane. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned sequentially against solvents of increasing polarity, for example, hexane, ethyl acetate, and butanol, to separate compounds based on their polarity. This compound, being moderately polar, is expected to be enriched in the ethyl acetate or butanol fraction.
-
Initial Chromatographic Separation: The enriched fraction is subjected to column chromatography on silica gel or a reversed-phase C18 material. A gradient elution is typically employed, starting with a non-polar solvent and gradually increasing the polarity.
-
Fraction Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
Fine Purification: Fractions containing this compound are pooled, concentrated, and subjected to further purification using preparative HPLC on a C18 column with an appropriate mobile phase (e.g., a gradient of acetonitrile in water with a small amount of acid like formic acid to improve peak shape).
-
Final Purity Check: The purity of the final sample is assessed by analytical HPLC, and its identity is confirmed by mass spectrometry and NMR.
Visualizations
Caption: General workflow for the purification of this compound from a fungal source.
References
Strategies to prevent isomerization of Rugulotrosin A during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of Rugulotrosin A to prevent potential isomerization and degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stereochemistry important?
This compound is a dimeric tetrahydroxanthone natural product that exhibits axial chirality, a type of stereoisomerism also known as atropisomerism. This means it exists as two non-superimposable isomers (atropisomers) that are mirror images of each other. The specific three-dimensional structure of each atropisomer is crucial for its biological activity, as they can have different binding affinities and efficacies against biological targets such as Gram-positive bacteria.[1] It has been observed that the natural form of this compound is produced by Penicillium nov. sp. in an atropselective manner, meaning only a single atropisomer is biosynthesized.[1][2]
Q2: Is this compound prone to isomerization during storage?
This compound possesses a high barrier to rotation around its biaryl axis, calculated to be 47.7 kcal/mol.[1] Experimental studies have shown that heating this compound in toluene at 100°C for 12 hours and even at 150°C for 3 hours did not lead to the formation of its atropisomer.[1] This indicates that this compound is thermally stable against isomerization under typical experimental and storage conditions. However, other factors could potentially lead to degradation or isomerization.
Q3: What are the recommended storage conditions for this compound?
To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended:
-
As a solid (powder): Store at -20°C in a tightly sealed container.[3]
-
In solvent: Store at -80°C in a tightly sealed container.[3]
-
Protection from light: Keep the container protected from direct sunlight.[3]
-
Inert atmosphere: For maximum stability, especially in solution, consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC/LC-MS analysis of a stored sample. | 1. Solvent-induced degradation: The solvent used for storage may be reacting with this compound. 2. Presence of contaminants: The storage container or solvent may have been contaminated. 3. Exposure to incompatible materials: Contact with strong acids, alkalis, or strong oxidizing/reducing agents can cause decomposition.[3] 4. Photo-degradation: Exposure to light, especially UV light, may have caused degradation. | 1. Analyze a freshly prepared solution: Compare the chromatogram of the stored sample with that of a freshly dissolved sample of this compound. 2. Use high-purity solvents: Ensure that only high-purity, degassed solvents are used for storage and analysis. 3. Check for solvent impurities: Run a blank solvent injection to check for any contaminants. 4. Verify pH of the solution: Ensure the pH of the solution is neutral, as acidic or basic conditions may promote degradation. |
| Loss of biological activity of this compound. | 1. Chemical degradation: The compound may have degraded due to improper storage (e.g., exposure to air, light, or incompatible substances). 2. Isomerization (less likely): While thermally stable, extreme conditions might theoretically lead to isomerization. | 1. Confirm compound integrity: Use an analytical technique like HPLC or LC-MS to check the purity and identity of the stored this compound. 2. Review storage history: Check for any deviations from the recommended storage conditions. 3. Test a fresh sample: If possible, compare the activity with a new, un-stored lot of this compound. |
| Difficulty in dissolving this compound after storage. | 1. Precipitation: The compound may have precipitated out of solution, especially if stored at low temperatures. 2. Degradation to insoluble products: The compound may have degraded into less soluble substances. | 1. Warm the sample: Gently warm the sample to room temperature and vortex or sonicate to aid in re-dissolving. 2. Check for visible particulates: If particulates remain, it may indicate degradation. The sample should be re-analyzed for purity. |
Experimental Protocols
Protocol 1: Stability Testing of this compound in Solution
This protocol is designed to assess the stability of this compound in a chosen solvent under specific temperature and light conditions.
1. Materials:
- This compound
- High-purity solvent (e.g., DMSO, Methanol)
- Amber glass vials with screw caps
- HPLC or LC-MS system
2. Procedure:
- Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).
- Aliquot the stock solution into several amber glass vials.
- Designate a "Time 0" sample and analyze it immediately via HPLC or LC-MS to obtain an initial purity profile.
- Store the remaining vials under the desired test conditions (e.g., -80°C, -20°C, 4°C, room temperature). Include a condition with exposure to ambient light if photo-stability is being tested.
- At specified time points (e.g., 1 week, 1 month, 3 months), retrieve a vial from each storage condition.
- Allow the sample to equilibrate to room temperature.
- Analyze the sample by HPLC or LC-MS using the same method as for the "Time 0" sample.
- Compare the chromatograms to the "Time 0" sample, looking for the appearance of new peaks or a decrease in the area of the main this compound peak.
Protocol 2: Analytical Method for this compound and its Atropisomer
This protocol outlines a general approach for the separation and detection of this compound and its potential atropisomer using HPLC.
1. Instrumentation and Columns:
- HPLC system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
- A chiral stationary phase column is recommended for optimal separation of atropisomers. Alternatively, a high-resolution C18 column may provide separation.
2. Mobile Phase and Gradient:
- A typical mobile phase would consist of a mixture of water (A) and acetonitrile or methanol (B), often with a small amount of an additive like formic acid (e.g., 0.1%) to improve peak shape.
- A gradient elution is generally preferred to ensure good resolution. An example gradient could be: 5% B to 95% B over 30 minutes. The specific gradient should be optimized for the column and system being used.
3. Analysis:
- Dissolve the this compound sample in the mobile phase or a compatible solvent.
- Inject the sample onto the HPLC system.
- Monitor the elution profile at a wavelength where this compound has strong absorbance (e.g., determined by a UV-Vis scan).
- If using MS detection, monitor for the molecular ion of this compound.
- The appearance of a second peak with the same mass-to-charge ratio but a different retention time would suggest the presence of an isomer.
Visualizations
Caption: Factors influencing this compound stability and preventative measures.
Caption: Workflow for assessing the stability of this compound.
References
Validation & Comparative
A Comparative Analysis of Synthetic versus Natural Rugulotrosin A: Biological Activity and Mechanistic Insights
A comprehensive guide for researchers and drug development professionals on the biological activities of synthetic and natural Rugulotrosin A, presenting available experimental data and outlining key methodologies. This guide aims to provide an objective comparison to inform future research and development efforts.
This compound, a dimeric tetrahydroxanthone, has garnered attention for its notable antibacterial properties. Originally isolated from a Penicillium species, this natural product has since been synthesized in the laboratory, opening avenues for comparative studies and analog development. This guide provides a detailed comparison of the biological activity of synthetic versus natural this compound, based on currently available data.
Antibacterial Activity: A Head-to-Head Comparison
Both natural and synthetic this compound exhibit significant activity against Gram-positive bacteria. While direct comparative studies are limited, analysis of existing data allows for an indirect assessment of their efficacy.
Synthetic (+)-Rugulotrosin A has been evaluated for its antibacterial activity, providing specific quantitative data. The enantiomer, (-)-Rugulotrosin A, has also been synthesized and tested, revealing stereospecific differences in activity.
| Compound | Bacterial Strain | IC50 (µM) |
| Synthetic (+)-Rugulotrosin A | Bacillus subtilis (ATCC 6633) | 2.1 |
| Staphylococcus aureus (ATCC 25923) | 6 | |
| Synthetic (-)-Rugulotrosin A | Bacillus subtilis (ATCC 6633) | 0.7 |
| Staphylococcus aureus (ATCC 25923) | Active (IC50 not specified) | |
| Table 1: Antibacterial Activity of Synthetic this compound Stereoisomers. |
Cytotoxicity Profile
The potential for cytotoxic effects is a critical consideration in drug development. Available data suggests a favorable profile for synthetic this compound.
Studies on synthetic rugulotrosins, including both (+)-1 and its atropisomer (-)-23, have shown a lack of cytotoxicity against human colon (SW620) and lung (NCI-H460) cancer cell lines, with IC50 values greater than 30 µM. This indicates a degree of selectivity for bacterial targets over mammalian cells. At present, specific cytotoxicity data for naturally derived this compound against cancer cell lines is not available in the public domain, precluding a direct comparison.
Signaling Pathways and Mechanism of Action
A crucial aspect of understanding the therapeutic potential of any compound is the elucidation of its mechanism of action and its effects on cellular signaling pathways. As of the current literature, the specific signaling pathways modulated by this compound, in either its natural or synthetic form, have not been delineated. This represents a significant knowledge gap and a promising area for future research. Understanding how this compound exerts its antibacterial effects at a molecular level will be pivotal for its development as a therapeutic agent.
Experimental Protocols
To aid researchers in further investigating the biological activities of this compound, detailed methodologies for key experiments are outlined below.
Antibacterial Susceptibility Testing (Microdilution Assay)
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow for MIC Determination:
References
Rugulotrosin A: A Comparative Analysis of its Antibacterial Activity Against MRSA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial activity of Rugulotrosin A against Methicillin-resistant Staphylococcus aureus (MRSA), a significant public health threat. While direct experimental data on the activity of this compound against certified MRSA strains is limited in the current body of scientific literature, this document synthesizes available data on its activity against methicillin-sensitive Staphylococcus aureus (MSSA) and compares it with established anti-MRSA agents. Detailed experimental protocols for assessing antibacterial activity are also provided to facilitate further research and validation.
Data Presentation: Quantitative Comparison of Antibacterial Activity
| Compound | Organism | Metric | Value (µM) | Value (µg/mL) | Reference Antibiotics (MRSA) | Typical MIC Range (µg/mL) |
| (+)-Rugulotrosin A | S. aureus (ATCC 25923) | IC50 | 6 | ~3.83 | Vancomycin | 0.5 - 2 |
| (-)-Rugulotrosin A | S. aureus (ATCC 25923) | IC50 | 18 | ~11.5 | Daptomycin | 0.25 - 1 |
| Linezolid | 1 - 4 | |||||
| Ceftaroline | 0.25 - 1 |
Note: The IC50 values for this compound are against a methicillin-sensitive strain and may not directly correlate with its activity against MRSA. Further studies are required to determine the MIC and MBC values of this compound against various MRSA strains. The molecular weight of this compound is approximately 638.58 g/mol .
Experimental Protocols
To ensure reproducibility and standardization of future studies on the antibacterial activity of this compound, the following detailed experimental protocols for determining MIC and MBC are provided.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
1. Preparation of Bacterial Inoculum:
-
Streak a culture of the target MRSA strain (e.g., ATCC 43300) onto a fresh Mueller-Hinton Agar (MHA) plate and incubate at 37°C for 18-24 hours.
-
Select 3-5 isolated colonies and suspend them in sterile saline solution (0.85% NaCl).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC.
3. Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a positive control (no antimicrobial agent) and a negative control (no bacteria).
-
Incubate the plate at 37°C for 16-20 hours in ambient air.
4. Determination of MIC:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is determined following the MIC assay to assess the bactericidal activity of the compound.
1. Subculturing from MIC Plate:
-
Following the determination of the MIC, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-plate the aliquot onto a fresh MHA plate.
2. Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
3. Determination of MBC:
-
The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
Mandatory Visualizations
Experimental Workflow for Antibacterial Activity Assessment
Caption: Workflow for MIC and MBC determination.
Hypothesized Antibacterial Mechanism of Action
The precise mechanism of action for this compound against MRSA has not been elucidated. The following diagram illustrates a plausible, yet hypothetical, mechanism for an antibacterial agent targeting the bacterial cell wall, a common target for anti-MRSA drugs.
Caption: Hypothetical mechanism of this compound.
Comparative Efficacy of Rugulotrosin A and Rugulotrosin B as Antibacterial Agents
A Detailed Analysis for Researchers and Drug Development Professionals
Rugulotrosin A and Rugulotrosin B, two dimeric tetrahydroxanthone natural products, have demonstrated notable antibacterial properties, particularly against Gram-positive bacteria. This guide provides a comparative analysis of their antibacterial efficacy, supported by available experimental data. It also outlines the typical experimental protocols used for such evaluations and explores the potential mechanisms of action.
Data Presentation: Quantitative Antibacterial Activity
The available scientific literature indicates that both this compound and Rugulotrosin B are active against Bacillus subtilis. This compound has also shown strong activity against Enterococcus faecalis and Bacillus cereus[1][2]. While direct comparative Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values for both compounds from a single study are not publicly available, inhibitory concentration (IC50) data for this compound and its stereoisomers have been reported.
| Compound | Bacterial Strain | IC50 (µM) |
| (+)-Rugulotrosin A (Natural) | Bacillus subtilis (ATCC 6633) | 2.1 |
| Staphylococcus aureus (ATCC 25923) | 6 | |
| (-)-Rugulotrosin A (Enantiomer) | Bacillus subtilis (ATCC 6633) | 0.7 |
| Staphylococcus aureus (ATCC 25923) | 18 | |
| atrop-Rugulotrosin A | Bacillus subtilis (ATCC 6633) | 10 |
| Staphylococcus aureus (ATCC 25923) | - | |
| ent-atrop-Rugulotrosin A | Bacillus subtilis (ATCC 6633) | - |
| Staphylococcus aureus (ATCC 25923) | - |
Data sourced from a study on the atropselective synthesis of this compound. It is important to note that quantitative data for Rugulotrosin B from this or other publicly available studies is currently limited.
Notably, neither this compound nor its tested stereoisomers exhibited activity against the Gram-negative bacteria Escherichia coli (ATCC 25922) and Pseudomonas aeruginosa (ATCC 27853).
Experimental Protocols
The following outlines a standard broth microdilution method, a common procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds. This protocol is based on established methodologies and is likely similar to the one used for evaluating the antibacterial activity of this compound and B.
1. Preparation of Bacterial Inoculum:
-
Bacterial strains such as Bacillus subtilis, Enterococcus faecalis, and Bacillus cereus are cultured on an appropriate agar medium (e.g., Mueller-Hinton Agar) at 37°C for 18-24 hours.
-
A few colonies are then transferred to a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The bacterial suspension is further diluted in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Test Compounds:
-
This compound and Rugulotrosin B are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
A series of two-fold serial dilutions of the stock solutions are prepared in the test broth in a 96-well microtiter plate.
3. MIC Assay:
-
An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the serially diluted compounds.
-
Positive control wells (containing bacteria and broth without the test compounds) and negative control wells (containing broth only) are included.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
4. Minimum Bactericidal Concentration (MBC) Assay (Optional):
-
Following the MIC determination, an aliquot from the wells showing no visible growth is sub-cultured onto an appropriate agar medium.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Visualization of Experimental Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound and B.
Putative Mechanism of Action
The precise molecular mechanism of antibacterial action for this compound and B has not been definitively elucidated in the available literature. However, based on the activity of other dimeric tetrahydroxanthones and similar phenolic compounds, a few potential mechanisms can be hypothesized.
Many natural phenolic compounds exert their antibacterial effects by disrupting the bacterial cell membrane. This can involve:
-
Alteration of Membrane Fluidity: The lipophilic nature of the tetrahydroxanthone core may allow it to intercalate into the bacterial cell membrane, altering its fluidity and compromising its integrity.
-
Disruption of Membrane Potential: Interference with the membrane's structure can lead to the dissipation of the proton motive force, which is crucial for ATP synthesis and transport processes.
-
Inhibition of Membrane-Bound Enzymes: Key enzymes located in the bacterial membrane, involved in processes like cell wall synthesis and respiration, could be inhibited by the rugulotrosins.
The observed selectivity for Gram-positive bacteria over Gram-negative bacteria is a common feature of many natural products. The complex outer membrane of Gram-negative bacteria, containing lipopolysaccharides, often acts as an effective barrier, preventing the compounds from reaching their target in the cytoplasmic membrane or within the cell.
Caption: Putative differential mechanism of action of rugulotrosins on Gram-positive vs. Gram-negative bacteria.
References
Unraveling the Stereospecific Bioactivity of Rugulotrosin A and its Atropisomer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structure-activity relationships of the natural product Rugulotrosin A and its corresponding atropisomer. By presenting key experimental data, detailed methodologies, and visual representations of potential mechanisms, this document aims to facilitate a deeper understanding of how stereochemistry influences the biological activity of this promising class of dimeric tetrahydroxanthones.
Introduction to this compound
This compound is a chiral, dimeric tetrahydroxanthone natural product produced by certain species of Penicillium.[1] Its structure is characterized by axial chirality due to restricted rotation around the biaryl bond, leading to the existence of stable atropisomers. Nature predominantly produces a single atropisomer, (+)-Rugulotrosin A.[1] However, total synthesis has enabled access to its enantiomer, (-)-Rugulotrosin A, as well as their respective atropisomers, providing a valuable opportunity to investigate the impact of stereochemistry on biological function.
Comparative Biological Activity
The differential bioactivity of this compound and its atropisomer highlights the critical role of three-dimensional structure in molecular interactions. The primary bioactivity reported for this compound is its antibacterial effect against Gram-positive bacteria.
Quantitative Data Summary
The following table summarizes the 50% inhibitory concentrations (IC50) of (+)-Rugulotrosin A, its enantiomer (-)-Rugulotrosin A, and their respective atropisomers against Bacillus subtilis and Staphylococcus aureus. Additionally, cytotoxicity data against human cancer cell lines are presented.
| Compound | Target Organism/Cell Line | IC50 (µM) |
| (+)-Rugulotrosin A (Natural) | Bacillus subtilis (ATCC 6633) | 2.1 |
| Staphylococcus aureus (ATCC 25923) | 6 | |
| Human Colon Cancer (SW620) | >30 | |
| Human Lung Cancer (NCI-H460) | >30 | |
| (-)-Rugulotrosin A (Enantiomer) | Bacillus subtilis (ATCC 6633) | 0.7 |
| Staphylococcus aureus (ATCC 25923) | 18 | |
| Human Colon Cancer (SW620) | >30 | |
| Human Lung Cancer (NCI-H460) | >30 | |
| atrop-(-)-Rugulotrosin A | Bacillus subtilis (ATCC 6633) | 10 |
| Staphylococcus aureus (ATCC 25923) | Inactive | |
| Human Colon Cancer (SW620) | >30 | |
| Human Lung Cancer (NCI-H460) | >30 | |
| atrop-(+)-Rugulotrosin A | Bacillus subtilis (ATCC 6633) | Inactive |
| Staphylococcus aureus (ATCC 25923) | Inactive | |
| Human Colon Cancer (SW620) | >30 | |
| Human Lung Cancer (NCI-H460) | >30 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Antibacterial Susceptibility Testing (Broth Microdilution Assay)
This protocol is a standard method for determining the minimum inhibitory concentration (MIC) or IC50 of an antimicrobial agent against bacteria.
1. Preparation of Bacterial Inoculum:
- A single colony of the test bacterium (Bacillus subtilis ATCC 6633 or Staphylococcus aureus ATCC 25923) is inoculated into a sterile broth medium (e.g., Mueller-Hinton Broth).
- The culture is incubated at 37°C with agitation until it reaches the logarithmic growth phase, typically confirmed by measuring the optical density at 600 nm (OD600).
- The bacterial suspension is then diluted in fresh broth to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
2. Preparation of Test Compounds:
- Stock solutions of this compound and its atropisomers are prepared in a suitable solvent (e.g., DMSO).
- Serial two-fold dilutions of each compound are prepared in a 96-well microtiter plate using the appropriate broth medium. The final concentration range should bracket the expected IC50 values.
3. Incubation and Analysis:
- An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the serially diluted compounds.
- Control wells containing only broth (negative control) and broth with bacteria (positive control) are included.
- The plate is incubated at 37°C for 18-24 hours.
- Bacterial growth is assessed by measuring the absorbance at 600 nm using a microplate reader.
- The IC50 value is calculated as the concentration of the compound that inhibits 50% of the bacterial growth compared to the positive control.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Culture and Seeding:
- Human colon cancer (SW620) and human lung cancer (NCI-H460) cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.
- Cells are harvested, counted, and seeded into 96-well plates at a predetermined optimal density. The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
- Stock solutions of this compound and its atropisomers are prepared and serially diluted in cell culture medium to the desired concentrations.
- The culture medium is removed from the wells and replaced with the medium containing the test compounds. Control wells with vehicle (e.g., DMSO) are included.
- The plates are incubated for a specified period, typically 48 or 72 hours.
3. MTT Addition and Formazan Solubilization:
- Following incubation, a sterile solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
- The plates are incubated for an additional 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
- A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
4. Data Acquisition and Analysis:
- The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
- The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that reduces cell viability by 50%.
Visualizations
Proposed Antibacterial Mechanism of Action
While the precise molecular target of this compound has not been fully elucidated, many natural product antibiotics with activity against Gram-positive bacteria exert their effects by disrupting the bacterial cell membrane. The following diagram illustrates a hypothetical mechanism of action where this compound and its active atropisomer interact with and disrupt the integrity of the bacterial cell membrane, leading to cell death.
Caption: Proposed mechanism of antibacterial action.
Experimental Workflow for Antibacterial Susceptibility Testing
The following diagram outlines the key steps in the broth microdilution assay used to determine the antibacterial activity of this compound and its atropisomers.
Caption: Broth microdilution assay workflow.
Conclusion
The stark differences in antibacterial activity between this compound and its atropisomer underscore the profound impact of stereochemistry on biological function. While both (+)-Rugulotrosin A and its enantiomer, (-)-Rugulotrosin A, exhibit potent activity against Gram-positive bacteria, their atropisomers are significantly less active or inactive. This suggests that the specific three-dimensional arrangement of the tetrahydroxanthone moieties is crucial for effective interaction with the bacterial target. The lack of cytotoxicity against human cancer cell lines at concentrations effective against bacteria indicates a degree of selectivity, a desirable trait for potential antibiotic drug candidates. Further research is warranted to elucidate the precise molecular mechanism of action of this compound and to explore the potential for developing novel antibacterial agents based on this scaffold.
References
Evaluating the Potential for Cross-Resistance of Rugulotrosin A with Existing Antibiotics: A Comparative Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific studies detailing the cross-resistance of Rugulotrosin A with existing antibiotics have not been published. This guide therefore provides a summary of the known antibacterial activity of this compound, outlines the standard experimental protocols for determining antibiotic cross-resistance and synergy, and presents a conceptual framework for how such studies would be conducted. This information is intended to serve as a foundational resource for researchers interested in investigating the interaction of this compound with other antimicrobial agents.
Section 1: Antibacterial Spectrum of this compound
This compound is a dimeric tetrahydroxanthone natural product that has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria.[1] The activity of this compound and its stereoisomers has been quantified, revealing that the stereochemistry of the molecule plays a crucial role in its biological function.
Data Presentation: In Vitro Antibacterial Activity of this compound and its Stereoisomers
The following table summarizes the reported 50% inhibitory concentration (IC50) values of synthetic this compound stereoisomers against several bacterial strains.[1]
| Compound | Target Organism | Strain | IC50 (µM) |
| (+)-Rugulotrosin A (Natural) | Bacillus subtilis | ATCC 6633 | 2.1 |
| Staphylococcus aureus | ATCC 25923 | 6 | |
| (-)-Rugulotrosin A (Enantiomer) | Bacillus subtilis | ATCC 6633 | 0.7 |
| Staphylococcus aureus | ATCC 25923 | 18 | |
| atrop-(-)-Rugulotrosin A | Bacillus subtilis | ATCC 6633 | 10 |
| atrop-(+)-Rugulotrosin A | Bacillus subtilis | ATCC 6633 | No appreciable activity |
Note: None of the tested this compound compounds exhibited activity against the Gram-negative bacteria Escherichia coli (ATCC 25922) and Pseudomonas aeruginosa (ATCC 27853).[1]
Section 2: Experimental Protocols for Assessing Cross-Resistance and Synergy
To evaluate the potential for cross-resistance and synergistic or antagonistic interactions between this compound and existing antibiotics, standardized laboratory methodologies are employed. The following are detailed protocols for key experiments.
2.1 Antimicrobial Susceptibility Testing (AST)
The first step in assessing cross-resistance is to determine the minimum inhibitory concentration (MIC) of this compound and other antibiotics against a panel of bacterial strains, including both susceptible and resistant phenotypes.
-
Broth Microdilution Method: This is a widely used method to determine the MIC of an antimicrobial agent.[2]
-
Preparation of Antimicrobial Solutions: A series of twofold dilutions of the antibiotic are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[2]
-
Inoculum Preparation: A standardized bacterial inoculum (approximately 5 x 10^5 colony-forming units (CFU)/mL) is prepared from a fresh culture.[3]
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 35-37°C for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[2]
-
-
Disk Diffusion Method: This method provides a qualitative assessment of susceptibility.
-
Inoculation: A standardized bacterial inoculum is swabbed evenly across the surface of an agar plate (e.g., Mueller-Hinton agar).[2][3]
-
Disk Application: Paper disks impregnated with a specific concentration of the antibiotic are placed on the agar surface.[2]
-
Incubation: The plate is incubated for 16-24 hours at 35-37°C.
-
Result Interpretation: The diameter of the zone of growth inhibition around each disk is measured. This zone size correlates with the susceptibility of the organism to the antibiotic.[3]
-
2.2 Checkerboard Assay for Synergy Testing
The checkerboard assay is the most common method for evaluating the interaction between two antimicrobial agents.[4][5][6]
-
Plate Setup: Two antibiotics (e.g., this compound and a known antibiotic) are prepared in a 96-well microtiter plate. One antibiotic is serially diluted along the x-axis (columns), and the other is serially diluted along the y-axis (rows).[5][7] This creates a matrix of wells containing various combinations of the two drugs.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions.
-
Data Analysis: After incubation, the MIC of each drug alone and in combination is determined. The Fractional Inhibitory Concentration Index (FICI) is then calculated to quantify the interaction.[5]
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FICI = FIC of Drug A + FIC of Drug B [5]
-
-
Interpretation of FICI:
Section 3: Visualizing the Workflow for Cross-Resistance and Synergy Assessment
The following diagram illustrates a conceptual workflow for evaluating a new antibiotic candidate like this compound.
Section 4: Discussion and Future Directions
The emergence of multidrug-resistant (MDR) pathogens necessitates the discovery of novel antibiotics with new mechanisms of action.[8] For any new antibiotic candidate such as this compound, it is critical to determine its efficacy against bacterial strains that are already resistant to existing drugs. Cross-resistance, where a single resistance mechanism confers resistance to multiple antibiotics, can significantly limit the clinical utility of a new compound.
Conversely, the identification of synergistic interactions between a new compound and existing antibiotics can be highly valuable.[8] Combination therapies can enhance efficacy, reduce the required dosage of each drug (thereby minimizing side effects), and potentially slow the development of resistance.[8]
Given the promising activity of this compound against Gram-positive bacteria, future research should prioritize:
-
Broad-Spectrum Susceptibility Testing: Determining the MICs of this compound against a wide panel of clinically relevant, drug-resistant strains of Staphylococcus aureus (e.g., MRSA), Enterococcus faecalis (e.g., VRE), and other Gram-positive pathogens.
-
Cross-Resistance Studies: Systematically evaluating the activity of this compound against bacterial strains with well-characterized resistance mechanisms to antibiotics such as beta-lactams, macrolides, and fluoroquinolones.
-
Synergy Testing: Performing checkerboard assays to identify potential synergistic partners for this compound among currently used antibiotics. This could reveal valuable combination therapies for treating challenging infections.
By undertaking these studies, the scientific community can better understand the potential role of this compound in the fight against antibiotic resistance and guide its future development as a therapeutic agent.
References
- 1. Atropselective Syntheses of (−) and (+) this compound Utilizing Point-to-Axial Chirality Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Antimicrobial Susceptibility Testing Protocols | Semantic Scholar [semanticscholar.org]
Head-to-head comparison of Rugulotrosin A with vancomycin against Enterococcus faecalis
An objective analysis for researchers, scientists, and drug development professionals.
Enterococcus faecalis continues to pose a significant challenge in clinical settings due to its intrinsic and acquired resistance to multiple antibiotics. Vancomycin has long been a cornerstone of treatment for infections caused by this resilient gram-positive bacterium. However, the emergence of vancomycin-resistant enterococci (VRE) necessitates the exploration of novel antimicrobial agents. This guide provides a head-to-head comparison of the novel natural product Rugulotrosin A with the established antibiotic vancomycin, focusing on their activity against Enterococcus faecalis.
While research on this compound is in its nascent stages, preliminary findings indicate it possesses strong antibacterial properties. This comparison synthesizes the available data to offer a current perspective on its potential as an alternative or complementary therapeutic agent.
Quantitative Performance Data
A direct quantitative comparison of the in vitro activity of this compound and vancomycin against Enterococcus faecalis is currently limited by the lack of publicly available Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for this compound against this specific pathogen. However, existing literature qualitatively describes this compound as being "strongly active" against E. faecalis.
To provide a comparative perspective, the following tables summarize the known quantitative data for vancomycin against E. faecalis and the available data for this compound against other relevant Gram-positive bacteria.
Table 1: In Vitro Activity of Vancomycin against Enterococcus faecalis
| Parameter | Value (µg/mL) | Reference Strains / Conditions |
| MIC50 | 1 | Clinical isolates[1] |
| MIC90 | 2 - 4 | Clinical isolates |
| MIC Range | 0.125 - >256 | Clinical isolates, including resistant strains[2] |
| Resistance Breakpoint | ≥32 | Clinical and Laboratory Standards Institute (CLSI) |
Table 2: In Vitro Activity of this compound against Gram-Positive Bacteria
| Organism | IC50 (µM) |
| Bacillus subtilis | 0.7 - 2.1 |
| Staphylococcus aureus | 6 |
| Enterococcus faecalis | "Strongly active" (quantitative data not available) |
Note: IC50 (half maximal inhibitory concentration) is not directly equivalent to MIC but provides an indication of inhibitory potential.
Mechanism of Action
The mechanisms by which this compound and vancomycin exert their antibacterial effects are distinct, offering potential advantages in overcoming resistance.
Vancomycin: As a glycopeptide antibiotic, vancomycin's primary mechanism of action involves the inhibition of bacterial cell wall synthesis. It specifically binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors. This binding sterically hinders the transglycosylation and transpeptidation reactions that are essential for peptidoglycan chain elongation and cross-linking, thereby compromising the structural integrity of the cell wall and leading to bacterial lysis.
This compound: The precise antibacterial mechanism of this compound has not been fully elucidated. However, studies on the related compound, rugulactone, suggest a multi-target mechanism. One identified target is the enzyme 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (HMPP) kinase (ThiD), which is a crucial component of the thiamine (vitamin B1) biosynthesis pathway in bacteria. Inhibition of this pathway would disrupt essential metabolic processes, leading to bacterial cell death. It is plausible that this compound shares this or a similar mechanism of action.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of vancomycin.
References
Unambiguous Stereochemistry: X-ray Crystallography Confirms Absolute Configuration of Synthetic Rugulotrosin A
The definitive three-dimensional atomic arrangement of the synthetically produced complex natural product, Rugulotrosin A, has been unequivocally established using single-crystal X-ray crystallography. This powerful analytical technique provided the crucial data needed to assign the absolute configuration of this dimeric tetrahydroxanthone, a determination that proved challenging for other spectroscopic methods. This guide compares X-ray crystallography with alternative techniques, highlighting their respective strengths and weaknesses in the stereochemical analysis of complex molecules, supported by experimental data from relevant studies.
This compound, a natural product with noteworthy biological activities, possesses a complex chiral structure, including both central and axial chirality. The precise determination of its absolute configuration is paramount for understanding its biological function and for the development of potential therapeutic applications. While various analytical methods are available for this purpose, X-ray crystallography stands out for its ability to provide a direct and unambiguous visualization of the molecular structure in the solid state.
Methodological Comparison: A Data-Driven Overview
The selection of an appropriate analytical technique for determining absolute configuration is contingent on several factors, including the nature of the sample, the complexity of the molecule, and the level of detail required. The following table provides a comparative summary of key performance indicators for X-ray crystallography and its primary alternatives.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Optical Rotatory Dispersion (ORD) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sample State | Crystalline solid | Solution or neat liquid/oil | Solution | Solution |
| Sample Amount | Milligrams (typically 5-25 mg for initial screening)[1] | Milligrams (typically 2-15 mg)[1][2] | Micrograms to Milligrams | Milligrams |
| Measurement Time | Days to weeks (including crystal growth) | Hours (typically 1-8 hours for data acquisition) | Minutes to hours | Minutes to hours |
| Data Interpretation | Direct 3D structure visualization | Comparison with quantum mechanical calculations | Empirical correlations and comparison with known compounds | Often requires chiral derivatizing or solvating agents |
| Key Advantage | Unambiguous and definitive structural determination | Applicable to non-crystalline samples | High sensitivity for certain chromophores | Provides detailed information on molecular connectivity |
| Key Limitation | Requires high-quality single crystals | Computationally intensive; accuracy depends on calculations | Limited by the presence and nature of chromophores | Can be difficult to interpret for complex molecules with remote stereocenters |
The Case of this compound: A Noteworthy Challenge for NMR
In the endeavor to elucidate the absolute configuration of synthetic this compound, researchers initially turned to Nuclear Magnetic Resonance (NMR) spectroscopy. However, this widely used technique proved insufficient for resolving the stereochemistry of the atropisomers. The axial chirality center in this compound is located far from the existing stereocenters, leading to nearly identical 1H NMR spectra for both atropisomers, making a definitive assignment impossible. This limitation underscores the challenges NMR can face with complex structures where chiral centers are sterically remote.
Ultimately, the successful growth of a single crystal of a key intermediate enabled the use of X-ray crystallography. The resulting diffraction data provided a clear and unambiguous electron density map, allowing for the definitive assignment of both the relative and absolute stereochemistry of this compound.
Experimental Protocols: A Glimpse into the Methodologies
Single-Crystal X-ray Crystallography
The determination of the absolute configuration of a chiral molecule by single-crystal X-ray diffraction is a multi-step process:
-
Crystal Growth: The primary and often most challenging step is the growth of a high-quality single crystal of the compound of interest. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. For this compound, recrystallization from a mixture of dichloromethane and methanol was successful in yielding suitable crystals of a synthetic intermediate.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots of varying intensity, is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The "phase problem" is solved using various computational methods to generate an electron density map. An atomic model is then built into this map and refined to best fit the experimental data.
-
Absolute Configuration Determination: For chiral molecules crystallizing in non-centrosymmetric space groups, the anomalous dispersion effect is used to determine the absolute configuration. By comparing the intensities of Friedel pairs (reflections with indices hkl and -h-k-l), the correct enantiomer can be identified. The Flack parameter is a key indicator used in this determination.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. The experimental protocol generally involves:
-
Sample Preparation: The chiral molecule is dissolved in a suitable solvent (e.g., CDCl3) at a concentration typically in the range of 0.01 to 0.1 M.
-
Spectral Acquisition: The VCD and infrared (IR) spectra are recorded using a specialized VCD spectrometer. Data collection times can range from a few hours to overnight to achieve a good signal-to-noise ratio.[3]
-
Computational Modeling: The VCD spectrum of one enantiomer is calculated using quantum mechanical methods, typically Density Functional Theory (DFT). This requires a thorough conformational search to identify all low-energy conformers.
-
Spectral Comparison: The experimental VCD spectrum is compared with the calculated spectrum. A good agreement in the signs and relative intensities of the VCD bands allows for the unambiguous assignment of the absolute configuration.
Optical Rotatory Dispersion (ORD)
ORD measures the change in the angle of optical rotation of a plane-polarized light as a function of wavelength. The general procedure is as follows:
-
Sample Preparation: A solution of the chiral compound is prepared in a transparent solvent.
-
Measurement: The optical rotation is measured over a range of wavelengths using a spectropolarimeter.
-
Data Analysis: The resulting ORD curve, which shows characteristic positive or negative Cotton effects near the absorption bands of chromophores, is analyzed. The shape and sign of the Cotton effect can be correlated with the stereochemistry of the molecule, often through empirical rules or by comparison with the ORD spectra of structurally related compounds with known absolute configurations.
Logical Workflow for Absolute Configuration Determination
The process of determining the absolute configuration of a novel synthetic compound like this compound can be visualized as a decision-making workflow.
Caption: Workflow for determining the absolute configuration of a synthetic compound.
Conclusion
The successful determination of the absolute configuration of synthetic this compound via X-ray crystallography underscores the power of this technique for complex molecular structures where other methods may fall short. While techniques like VCD, ORD, and specialized NMR experiments offer valuable alternatives, particularly for non-crystalline materials, X-ray crystallography remains the gold standard for providing direct and unambiguous stereochemical information when high-quality crystals are obtainable. The choice of method should be guided by the specific properties of the molecule under investigation and the resources available.
References
A Comparative Guide to Evaluating the Enantiomeric Purity of Asymmetrically Synthesized Rugulotrosin A
The asymmetric synthesis of complex natural products like Rugulotrosin A, an axially chiral dimeric tetrahydroxanthone, represents a significant challenge in organic chemistry.[1][2] A critical aspect of any successful asymmetric synthesis is the accurate determination of the enantiomeric purity of the final product. This guide provides a comparative overview of the primary analytical techniques available to researchers and drug development professionals for this purpose. We will explore the principles, experimental considerations, and relative merits of Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for determining enantiomeric excess is contingent on various factors, including the structural characteristics of the analyte, the required level of accuracy and precision, sample availability, and the instrumentation accessible to the laboratory. For a molecule such as this compound, which possesses chromophores and multiple stereogenic centers, several techniques are viable.
| Technique | Principle of Separation/Differentiation | Resolution | Sensitivity | Sample Requirement | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive, leading to different retention times.[3][4] | Excellent, can often achieve baseline separation. | High (ng to pg range). | Low (µg to mg). | Direct method, highly accurate and precise, widely applicable, considered the "gold standard".[5] | Method development can be time-consuming, requires specialized and often expensive chiral columns.[6] |
| NMR Spectroscopy | Enantiomers are converted into diastereomers by reaction with a chiral derivatizing agent (e.g., Mosher's acid) or by interaction with a chiral solvating agent or lanthanide shift reagent, resulting in distinguishable NMR signals.[7][8] | Moderate to Good. | Moderate (mg range). | High (typically >1 mg). | Provides structural information, can be performed on standard NMR instruments. | Indirect method (if derivatized), potential for kinetic resolution during derivatization leading to inaccurate results, signal overlap can be an issue.[5] |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light by chiral molecules. The magnitude of the CD signal is proportional to the enantiomeric excess.[9][10] | Not a separation technique. | High (µg to mg range). | Low to Moderate. | Rapid analysis, non-destructive, can be coupled with HPLC.[11][12] | Requires a chromophore near a stereocenter, calibration curve with pure enantiomers is necessary for accurate quantification, potential for non-linear response.[5][10] |
Experimental Protocols
Below are generalized experimental protocols for each technique. It is important to note that specific parameters will require optimization for this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a direct and highly reliable method for separating and quantifying enantiomers.[4] The separation is achieved by passing the sample through a column containing a chiral stationary phase (CSP).
Experimental Workflow:
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for complex natural products.
-
Mobile Phase Screening: Begin with a standard mobile phase system, such as a mixture of hexane/isopropanol or methanol/acetonitrile, and screen for optimal separation. Modifiers such as trifluoroacetic acid or diethylamine may be added to improve peak shape.
-
Sample Preparation: Dissolve an accurately weighed sample of the synthesized this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Analysis:
-
Inject a small volume (e.g., 5-10 µL) of the sample solution onto the chiral column.
-
Run the analysis under isocratic or gradient elution conditions.
-
Detect the eluting enantiomers using a UV detector at a wavelength where this compound absorbs strongly (e.g., 210 nm, as indicated in synthesis literature).[2]
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
NMR Spectroscopy with a Chiral Derivatizing Agent
This indirect method involves converting the enantiomers into diastereomers, which have different physical properties and thus distinct NMR spectra.[8]
Experimental Workflow:
-
Selection of Chiral Derivatizing Agent (CDA): For a molecule with hydroxyl groups like this compound, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride is a common choice.
-
Derivatization Reaction:
-
React the synthesized this compound with an excess of the enantiomerically pure CDA in the presence of a suitable coupling agent (e.g., DCC) and a catalyst (e.g., DMAP) in an anhydrous NMR solvent (e.g., CDCl₃).
-
Ensure the reaction goes to completion to avoid kinetic resolution.
-
-
NMR Acquisition:
-
Acquire a high-resolution proton (¹H) NMR spectrum of the resulting diastereomeric mixture.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers.
-
Integrate the areas of these two signals.
-
The ratio of the integrals directly corresponds to the enantiomeric ratio of the original sample.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule.[9] The intensity of the CD signal is proportional to the concentration and enantiomeric purity of the sample.
Experimental Workflow:
-
Preparation of Standards:
-
Prepare a series of solutions with known enantiomeric excess of this compound (e.g., 100:0, 90:10, 75:25, 50:50, etc.) in a suitable solvent (e.g., methanol). This requires access to the pure enantiomers.
-
-
CD Spectra Acquisition:
-
Record the CD spectrum for each standard solution over a suitable wavelength range (e.g., 200-400 nm).
-
Identify the wavelength of maximum absorption (Cotton effect).
-
-
Calibration Curve Construction:
-
Plot the CD signal intensity (in millidegrees) at the wavelength of maximum absorption against the known enantiomeric excess for the standards.
-
Perform a linear regression to obtain a calibration curve.
-
-
Sample Analysis:
-
Prepare a solution of the asymmetrically synthesized this compound at the same concentration as the standards.
-
Record its CD spectrum under the same conditions.
-
-
Enantiomeric Purity Determination:
-
Measure the CD signal intensity at the same wavelength used for the calibration curve.
-
Use the equation of the line from the calibration curve to calculate the enantiomeric excess of the synthesized sample.
-
Visualizing the Workflow
The following diagram illustrates a generalized workflow for the evaluation of enantiomeric purity in an asymmetric synthesis project.
Caption: Workflow for evaluating the enantiomeric purity of a synthesized chiral compound.
References
- 1. Atropselective Syntheses of (−) and (+) this compound Utilizing Point-to-Axial Chirality Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 4. veeprho.com [veeprho.com]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of the mechanism of action between Rugulotrosin A and other tetrahydroxanthones
This guide presents a comparative overview of the mechanisms of action of tetrahydroxanthones, with a primary focus on the well-characterized Phomoxanthone A, to provide a potential predictive framework for understanding the putative anticancer activities of Rugulotrosin A.
Comparative Cytotoxicity
While specific cytotoxicity data for this compound against cancer cell lines remains elusive, Phomoxanthone A has demonstrated potent cytotoxic effects across a range of human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Phomoxanthone A | Cisplatin-resistant Ovarian Cancer (A2780cis) | ~0.5 | [1] |
| Phomoxanthone A | Bladder Cancer (J82) | ~1.0 | [1] |
| Phomoxanthone A | Breast Cancer (MCF7) | Not specified, but significant inhibition | [2] |
| This compound | Bacillus subtilis (ATCC 6633) | 2.1 | [3] |
| This compound | Staphylococcus aureus (ATCC 25923) | 6 | [3] |
Mechanism of Action: A Focus on Apoptosis Induction
A primary mechanism of anticancer activity for several tetrahydroxanthones is the induction of apoptosis, or programmed cell death.
Phomoxanthone A: A Case Study in Apoptosis Induction
Phomoxanthone A has been shown to be a potent inducer of apoptosis in cancer cells, including those resistant to conventional chemotherapy like cisplatin.[1][3][4] The apoptotic cascade initiated by Phomoxanthone A involves the following key events:
-
Mitochondrial Membrane Depolarization: Phomoxanthone A rapidly disrupts the mitochondrial membrane potential.[1][5] This event is a critical early step in the intrinsic pathway of apoptosis.
-
Caspase Activation: The depolarization of the mitochondrial membrane leads to the activation of effector caspases, particularly caspase-3 and caspase-7.[1] These enzymes are responsible for the execution phase of apoptosis, cleaving various cellular substrates and leading to cell death.
Phomoxanthone A-induced apoptotic pathway.
Inhibition of Key Cellular Enzymes
Beyond apoptosis induction, tetrahydroxanthones have been identified as inhibitors of crucial enzymes involved in cell signaling and proliferation.
Protein Tyrosine Phosphatase (PTP) Inhibition
Phomoxanthone A and its structural isomer Phomoxanthone B are notable for their ability to inhibit protein tyrosine phosphatases (PTPs), including SHP1, SHP2, and PTP1B.[2][6][7] These enzymes play critical roles in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. The inhibition of these PTPs by Phomoxanthone A suggests a multi-targeted approach to its anticancer activity.
Inhibition of PTPs by Phomoxanthones.
Topoisomerase Inhibition
While not explicitly demonstrated for this compound or Phomoxanthone A, other xanthone derivatives have been shown to inhibit topoisomerases.[8] These enzymes are essential for resolving DNA topological problems during replication, transcription, and recombination. Their inhibition leads to DNA damage and ultimately, cell death. Given the structural similarities, it is plausible that this compound and other tetrahydroxanthones may also possess topoisomerase inhibitory activity.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound or other tetrahydroxanthones) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: The plates are incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then solubilized using a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To detect and quantify apoptosis in cells treated with the test compound.
Methodology:
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Protein Tyrosine Phosphatase (PTP) Inhibition Assay
Objective: To determine the inhibitory effect of a compound on the activity of specific PTPs.
Methodology:
-
Enzyme Reaction: The reaction is typically carried out in a 96-well plate. The reaction mixture contains the purified PTP enzyme, a suitable substrate (e.g., p-nitrophenyl phosphate, pNPP), and the test compound at various concentrations.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a set time.
-
Reaction Termination: The reaction is stopped by adding a stop solution (e.g., NaOH).
-
Absorbance Measurement: The amount of product formed (e.g., p-nitrophenol from pNPP) is quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm). The percentage of inhibition is calculated, and the IC50 value is determined.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Atropselective Syntheses of (−) and (+) this compound Utilizing Point-to-Axial Chirality Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Review on Mechanistic Insight of Plant Derived Anticancer Bioactive Phytocompounds and Their Structure Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of eukaryote signal-regulated protein kinases by plant-derived catechin-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro anticancer, antioxidant and chelating activities of natural organosulfur compounds originated from Türkiye: an investigation on breast and colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Toxicity of Rugulotrosin A and Its Synthetic Precursors
Rugulotrosin A, a dimeric tetrahydroxanthone natural product, has garnered interest for its biological activities. Its synthesis involves the condensation of key precursors, primarily derivatives of cyclohexane-1,3-dione and unsaturated aldehydes. Understanding the toxicity profile of the final compound in relation to its building blocks is crucial for its development as a potential therapeutic agent. This guide aims to provide an overview of the potential in vitro toxicity of this compound and its precursors, alongside detailed experimental protocols for assessing such effects.
Data Presentation: Comparative Toxicity Profile
Due to the absence of direct comparative experimental data, the following table summarizes the expected toxicity of the general chemical classes to which the precursors of this compound belong. It is important to note that the actual toxicity of specific molecules can vary.
| Compound Class | Representative Precursor(s) for this compound Synthesis | Expected In Vitro Toxicity |
| Cyclohexane-1,3-diones | 5-Methylcyclohexane-1,3-dione | Data on the in vitro cytotoxicity of 5-methylcyclohexane-1,3-dione is not readily available. As a dicarbonyl compound, it may possess some reactivity towards cellular nucleophiles, but significant cytotoxicity is not widely reported. It is generally classified as an irritant[1][2]. |
| α,β-Unsaturated Aldehydes | Various substituted unsaturated aldehydes | This class of compounds is known to be reactive and often exhibits significant in vitro cytotoxicity. Their electrophilic nature allows them to readily react with cellular macromolecules such as proteins and DNA, primarily through Michael addition, leading to cellular dysfunction and apoptosis[3][4][5]. The specific toxicity would depend on the substituents. |
| This compound | - | No specific in vitro cytotoxicity data (e.g., IC50 values) for this compound has been identified in publicly available literature. As a complex dimeric natural product, its toxicity profile is difficult to predict without experimental data. |
Experimental Protocols
Below are detailed methodologies for key experiments that would be utilized to compare the in vitro toxicity of this compound and its synthetic precursors.
1. Cell Culture and Treatment
-
Cell Lines: A panel of human cell lines would be selected, including cancer cell lines (e.g., HeLa, A549, HepG2) and a non-cancerous cell line (e.g., HEK293, primary fibroblasts) to assess both anticancer activity and general cytotoxicity.
-
Culture Conditions: Cells would be maintained in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: this compound and its precursors would be dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions would be made in the culture medium to achieve the desired final concentrations for the experiments. The final DMSO concentration in the culture medium should be kept below 0.5% to avoid solvent-induced toxicity.
2. Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The culture medium is then replaced with fresh medium containing various concentrations of the test compounds (this compound and its precursors). A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.
-
After a specified incubation period (e.g., 24, 48, or 72 hours), 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay is used to differentiate between apoptotic, necrotic, and viable cells.
-
Procedure:
-
Cells are treated with the test compounds at their respective IC50 concentrations for a defined period (e.g., 24 hours).
-
Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the cells are incubated in the dark for 15 minutes at room temperature.
-
The stained cells are analyzed by flow cytometry.
-
-
Data Analysis: The flow cytometry data allows for the quantification of four cell populations: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Mandatory Visualization
Caption: Synthetic pathway of this compound.
Caption: General workflow for MTT-based cytotoxicity assay.
References
Safety Operating Guide
Safe Disposal of Rugulotrosin A: A Comprehensive Guide for Laboratory Professionals
For immediate reference, the primary and mandatory disposal route for Rugulotrosin A and any contaminated materials is through an approved hazardous waste disposal facility. This guide provides essential safety information, detailed disposal procedures, and supplementary chemical degradation protocols for researchers, scientists, and drug development professionals.
This compound is a bioactive natural product with identified hazards that necessitate careful handling and disposal. Adherence to proper safety and disposal protocols is critical to protect personnel and the environment.
Hazard Profile of this compound
The Safety Data Sheet (SDS) for this compound outlines its key hazards. This information is crucial for risk assessment and the implementation of appropriate safety measures in the laboratory.
| Hazard Classification | Description | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | P264, P270, P301 + P312, P330 |
| Acute Aquatic Toxicity (Category 1) | Very toxic to aquatic life. | P273, P391 |
| Chronic Aquatic Toxicity (Category 1) | Very toxic to aquatic life with long lasting effects. | H410 |
Data sourced from the this compound Safety Data Sheet.[1]
Mandatory Disposal Procedure
All waste containing this compound, including pure compound, solutions, contaminated labware (e.g., vials, pipette tips, gloves), and spill cleanup materials, must be disposed of as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Segregation: Collect all this compound waste separately from other laboratory waste streams.
-
Containerization:
-
Solid Waste: Place in a dedicated, clearly labeled, leak-proof container. The container should be made of a material compatible with the solvents used.
-
Liquid Waste: Collect in a sealed, shatter-resistant container. If this compound is in a solvent, the container must be compatible with that solvent.
-
-
Labeling: Label the waste container clearly with "Hazardous Waste," "this compound," and the relevant hazard symbols (e.g., "Harmful," "Dangerous for the Environment").
-
Storage: Store the sealed waste container in a designated, secure satellite accumulation area away from incompatible materials.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[1]
Figure 1: Workflow for the mandatory disposal of this compound waste.
Experimental Protocols for Chemical Degradation (Pre-treatment)
For research purposes, small quantities of this compound waste may be chemically degraded before collection to reduce its aquatic toxicity. This procedure is a pre-treatment step and does not replace the requirement for disposal as hazardous waste. The resulting solution must still be collected and disposed of through an approved waste facility. These protocols should be performed in a fume hood with appropriate personal protective equipment (PPE).
Method 1: Oxidative Degradation with Potassium Permanganate
This method utilizes potassium permanganate under acidic conditions to oxidize the aromatic rings of this compound.
Materials:
-
This compound waste solution
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃) for quenching
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., Erlenmeyer flask)
Procedure:
-
If the this compound is in a non-aqueous solvent, carefully evaporate the solvent in a fume hood. Re-dissolve the residue in a minimal amount of a water-miscible solvent like ethanol or acetone, and then dilute with water.
-
In a fume hood, place the aqueous solution of this compound in a flask with a stir bar.
-
Slowly add sulfuric acid to acidify the solution to a pH of approximately 3.
-
While stirring, add a saturated solution of potassium permanganate dropwise. A brown precipitate of manganese dioxide (MnO₂) will form. Continue adding the permanganate solution until a persistent purple color remains, indicating an excess of permanganate.
-
Allow the reaction to stir for at least 2 hours to ensure complete degradation.
-
Quench the excess potassium permanganate by slowly adding a solution of sodium bisulfite until the purple color disappears and the brown precipitate dissolves.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate) to a pH between 6 and 8.
-
Transfer the treated solution to a labeled hazardous waste container for disposal.
Method 2: Oxidative Degradation with Fenton's Reagent
Fenton's reagent generates highly reactive hydroxyl radicals that can effectively degrade organic molecules.
Materials:
-
This compound waste solution
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Sodium hydroxide (NaOH) for pH adjustment and quenching
-
Stir plate and stir bar
-
Appropriate reaction vessel
Procedure:
-
Prepare the this compound waste in an aqueous solution as described in Method 1.
-
In a fume hood, place the aqueous solution in a flask with a stir bar.
-
Add iron(II) sulfate to the solution to achieve a catalytic concentration (e.g., a molar ratio of approximately 1:10 Fe²⁺ to H₂O₂).
-
Adjust the pH of the solution to between 3 and 4 with dilute sulfuric acid.
-
Slowly and carefully add 30% hydrogen peroxide to the solution. This reaction is exothermic. Add the peroxide in small portions to control the temperature.
-
Allow the reaction to stir for several hours or overnight.
-
Quench the reaction by raising the pH to above 8 with sodium hydroxide. This will precipitate the iron as iron(III) hydroxide.
-
Allow the precipitate to settle.
-
Collect the entire mixture (liquid and precipitate) in a labeled hazardous waste container for disposal.
Figure 2: Logical relationship for the experimental pre-treatment of this compound waste.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Rugulotrosin A
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling of Rugulotrosin A. The following procedural guidance is designed to ensure the safety of laboratory personnel and the integrity of your research.
This compound is a mycotoxin that requires careful handling due to its potential health hazards. The Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Adherence to the following protocols is mandatory to minimize exposure risk and prevent environmental contamination.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial. The following table summarizes the required equipment, drawing from best practices for handling cytotoxic and hazardous compounds[2][3][4][5].
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with powder-free nitrile gloves compliant with ASTM D-6978[2][4]. Change outer gloves every 30 minutes or immediately upon contamination. | Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a tear or puncture in the outer glove. |
| Eye Protection | Chemical safety goggles with side shields. A full-face shield is required when there is a risk of splashing[3][4]. | Protects eyes from dust particles and splashes of solutions containing this compound. |
| Body Protection | A disposable, back-fastening gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs[4]. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator is necessary when handling the powder form outside of a certified chemical fume hood or biological safety cabinet. | Avoids inhalation of the powdered compound[1]. |
Operational Plan: From Receipt to Disposal
A structured workflow is essential for the safe handling of this compound. The following step-by-step procedures will guide you through the entire process.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Don appropriate PPE (at a minimum, gloves and eye protection) before handling the package.
-
Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition[1].
-
Recommended storage temperatures are -20°C for the powder and -80°C for solutions[1].
-
The storage area should be clearly labeled with a hazard warning.
Preparation and Handling
-
All handling of powdered this compound must be conducted in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of dust and aerosols[1].
-
Before starting, ensure a waste container for contaminated materials is placed within the containment area.
-
Wear the full complement of PPE as detailed in the table above.
-
When weighing the compound, use a dedicated and calibrated analytical balance inside the fume hood.
-
Use disposable equipment (e.g., spatulas, weighing paper) whenever possible to minimize cross-contamination.
-
This compound is soluble in ethanol, methanol, DMF, and DMSO[6]. Prepare solutions within the fume hood.
Spill Management
-
In the event of a spill, evacuate the immediate area and alert your laboratory's safety officer.
-
For small spills, wear appropriate PPE, including respiratory protection, and gently cover the spill with an absorbent material.
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable decontaminating solution.
Disposal Plan
-
All waste contaminated with this compound, including gloves, gowns, weighing papers, and pipette tips, must be disposed of as hazardous chemical waste.
-
Place all contaminated solid waste in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid waste containing this compound should be collected in a labeled, sealed, and leak-proof container.
-
Follow all institutional, local, and national regulations for the disposal of hazardous waste[7]. Do not dispose of this compound down the drain[1].
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₃₂H₃₀O₁₄ | [1] |
| Molecular Weight | 638.58 g/mol | [1] |
| CAS Number | 685135-81-3 | [6] |
| Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects | [1] |
Visual Workflow for Safe Handling
The following diagram illustrates the key stages and decision points for the safe handling of this compound.
Caption: A flowchart outlining the safe handling process for this compound.
References
- 1. This compound|MSDS [dcchemicals.com]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 4. ohsinsider.com [ohsinsider.com]
- 5. hse.gov.uk [hse.gov.uk]
- 6. bioaustralis.com [bioaustralis.com]
- 7. ams.usda.gov [ams.usda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
